Ingenol-5,20-acetonide
Description
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Properties
IUPAC Name |
4,5-dihydroxy-3,8,8,15,15,18-hexamethyl-7,9-dioxapentacyclo[11.5.1.01,5.06,11.014,16]nonadeca-2,11-dien-19-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O5/c1-11-9-22-12(2)7-15-16(20(15,3)4)14(18(22)25)8-13-10-27-21(5,6)28-19(13)23(22,26)17(11)24/h8-9,12,14-17,19,24,26H,7,10H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMDPPVVEFWDOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C2(C)C)C3C=C4COC(OC4C5(C1(C3=O)C=C(C5O)C)O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77573-43-4 | |
| Record name | 7H-6,9a-Methano-4H-cyclopenta[9,10]cyclopropa[5,6]cyclodeca[1,2-d]-1,3-dioxin-13-one, 6,6a,7a,8,9,12,12a,12b-octahydro-12,12a-dihydroxy-2,2,7,7,9,11-hexamethyl-, (6R,6aR,7aR,9R,9aS,12S,12aR,12bR)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Semi-Synthetic Origin of Ingenol-5,20-acetonide: A Technical Guide to the Isolation of its Natural Precursor and Subsequent Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Ingenol-5,20-acetonide is a pivotal intermediate in the semi-synthesis of various ingenol (B1671944) derivatives, compounds of significant interest for their potent biological activities, including the activation of Protein Kinase C (PKC). Contrary to the notion of it being a naturally occurring compound, this compound is derived from ingenol, its natural precursor. The primary and most economically viable source of ingenol is the seed of Euphorbia lathyris, commonly known as caper spurge. This technical guide provides a comprehensive overview of the isolation of ingenol from Euphorbia lathyris and the subsequent synthetic conversion to this compound.
Part 1: Isolation of Ingenol from Euphorbia lathyris Seeds
The isolation of ingenol from Euphorbia lathyris seeds is a multi-step process involving extraction, hydrolysis of ingenol esters, and chromatographic purification. The following protocol is based on an expeditious procedure developed to efficiently obtain the target compound.
Experimental Protocol: Isolation of Ingenol
-
Extraction of Diterpenoid Fraction:
-
Ground seeds of Euphorbia lathyris (1 kg) are extracted with an appropriate solvent such as methanol (B129727) to obtain a crude extract containing a mixture of diterpenoid esters (known as L-factors)[1][2].
-
The crude extract is then partitioned between methanol-water and a nonpolar solvent like petroleum ether to separate the diterpenoid fraction from more polar constituents[1].
-
-
Hydrolysis of Ingenol Esters:
-
The enriched diterpenoid fraction is subjected to methanolysis to hydrolyze the ingenol esters to the parent ingenol. A solution of sodium methylate (0.20 N) in methanol is a commonly used reagent for this step[1].
-
The reaction mixture is stirred for approximately 4 hours at room temperature[1].
-
The reaction is then neutralized with an acid, such as glacial acetic acid[1].
-
-
Purification of Ingenol:
-
The neutralized solution is filtered, and the filtrate is concentrated.
-
The resulting residue is subjected to a series of liquid-liquid extractions. A common system involves partitioning between acidified water and tetrahydrofuran (B95107) (THF)[1].
-
The organic phase, now enriched with ingenol, is evaporated.
-
Final purification is achieved through gravity silica (B1680970) gel column chromatography. A gradient of petroleum ether and ethyl acetate (B1210297) is used to elute the column, yielding ingenol with high purity (>99%)[1].
-
Quantitative Data: Ingenol Isolation
The yield of ingenol from Euphorbia lathyris seeds can vary, but efficient procedures report significant quantities.
| Parameter | Value | Reference |
| Starting Material | Euphorbia lathyris seeds | [1][2] |
| Typical Yield of Ingenol | Up to 190 mg per kg of seed powder | [1] |
| Purity of Isolated Ingenol | > 99% | [1] |
Part 2: Synthesis of this compound from Ingenol
This compound is synthesized from the isolated ingenol through a straightforward protection reaction. This acetonide serves as a key intermediate, allowing for selective modifications at other positions of the ingenol core.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup:
-
Ingenol (100 mg, 0.29 mmol) is dissolved in acetone (B3395972) (5 ml)[1].
-
Pyridinium p-toluenesulfonate (50 mg) is added to the solution as a catalyst[1].
-
-
Reaction Conditions:
-
The solution is stirred at room temperature for 12 hours[1].
-
-
Work-up and Purification:
Quantitative Data: this compound Synthesis
| Parameter | Value | Reference |
| Starting Material | Ingenol | [1] |
| Reagents | Acetone, Pyridinium p-toluenesulfonate | [1] |
| Reported Yield | 55% | [1] |
Visualizing the Process and Mechanism
To better illustrate the workflow and the biological context of ingenol derivatives, the following diagrams are provided.
Experimental Workflow
References
An In-depth Technical Guide to the Mechanism of Action of Ingenol-5,20-acetonide and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ingenol-5,20-acetonide is a synthetic intermediate of ingenol (B1671944), a diterpenoid derived from the plant Euphorbia peplus. While this compound itself is primarily a precursor, its derivatives, most notably Ingenol Mebutate (PEP005), exhibit potent biological activity and are the subject of extensive research and clinical application, particularly in dermatology. This guide delves into the core mechanism of action of ingenol derivatives, focusing on their molecular targets, the intricate signaling pathways they modulate, and the cellular consequences of these interactions. We provide a comprehensive overview of the current understanding of these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades.
Core Mechanism of Action: A Dual Approach
The primary mechanism of action of ingenol derivatives, such as Ingenol Mebutate, is characterized by a unique dual activity: direct induction of rapid, localized necrosis in target cells, followed by the stimulation of a robust inflammatory and immune response.[1][2] This two-pronged attack ensures the effective elimination of aberrant cells and contributes to a durable clinical response.
Induction of Necrotic Cell Death
Ingenol derivatives are potent activators of Protein Kinase C (PKC), a family of serine/threonine kinases that are critical regulators of numerous cellular processes.[1] Specifically, these compounds are strong agonists of the novel PKC isoform, PKCδ.[3]
Activation of PKCδ by ingenol derivatives triggers a signaling cascade that culminates in mitochondrial dysfunction. This includes mitochondrial swelling and the subsequent rupture of the plasma membrane, leading to necrotic cell death.[4] This rapid and direct cytotoxicity is a hallmark of ingenol mebutate's therapeutic effect.[1][4]
Stimulation of an Inflammatory and Immune Response
The initial necrotic phase is followed by a secondary, immune-mediated response. The release of cellular contents from necrotic cells acts as a danger signal, recruiting immune cells to the site of treatment.[1] This inflammatory infiltrate is rich in neutrophils, which are key players in the subsequent anti-tumor activity.[2][5] The immune response is further characterized by the presence of CD4+ and CD8+ T-cells, macrophages, and the activation of endothelial ICAM-1.[5] This orchestrated immune response helps to clear any remaining dysplastic cells, contributing to the long-term efficacy of the treatment.[2]
Key Signaling Pathways
The biological effects of this compound derivatives are mediated through the modulation of several critical intracellular signaling pathways.
Protein Kinase C (PKC) / Mitogen-Activated Protein Kinase (MAPK) Pathway
As potent activators of PKCδ, ingenol derivatives initiate a signaling cascade that propagates through the MAPK pathway. Specifically, the activation of PKCδ leads to the downstream phosphorylation and activation of MEK (Mitogen-activated protein kinase kinase) and ERK (Extracellular signal-regulated kinase).[6] The sustained activation of the PKCδ/MEK/ERK pathway is a crucial component of the cytotoxic effects of these compounds.
Phosphatidylinositol 3-Kinase (PI3K) / AKT Pathway
In contrast to the activation of the MAPK pathway, ingenol derivatives have been shown to inhibit the PI3K/AKT signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and growth. By suppressing the phosphorylation and activation of AKT, ingenol derivatives further contribute to their pro-apoptotic effects.
Janus Kinase (JAK) / Signal Transducer and Activator of Transcription (STAT) Pathway
Some studies have indicated that ingenol derivatives can also inhibit the JAK/STAT3 signaling pathway.[7] The STAT3 transcription factor is a key mediator of cell proliferation and survival in many cancer types. Inhibition of this pathway represents another avenue through which these compounds exert their anti-tumor effects.
Quantitative Data
The cytotoxic effects of ingenol derivatives have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to assess the potency of a compound. Below is a summary of reported IC50 values for Ingenol Mebutate (PEP005).
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| COLO205 | Colon Cancer | 0.01 | 48 |
| HCT116 | Colon Cancer | >30 | 48 |
| HT29 | Colon Cancer | >30 | 48 |
| SW620 | Colon Cancer | >30 | 48 |
| MDA-MB-231 | Breast Cancer | 2.6 | 48 |
| MCF-7 | Breast Cancer | >30 | 48 |
| NCI-H460 | Lung Cancer | >30 | 48 |
| OVCAR-3 | Ovarian Cancer | >30 | 48 |
| A2058 | Melanoma | ~38 | 24 |
| HT144 | Melanoma | ~46 | 24 |
Data for colon, breast, lung, and ovarian cancer cell lines are from a 48-hour exposure study. Data for melanoma cell lines are from a 24-hour exposure study.[8][9]
Experimental Protocols
Reproducible and rigorous experimental design is paramount in elucidating the mechanism of action of therapeutic compounds. Below are detailed protocols for key assays used to characterize the effects of ingenol derivatives.
Western Blot Analysis of Signaling Pathway Modulation
This protocol outlines the procedure for assessing the phosphorylation status of key proteins in the PKC/MAPK and PI3K/AKT pathways following treatment with ingenol derivatives.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
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Primary antibodies (e.g., anti-p-PKCδ, anti-PKCδ, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of the ingenol derivative or vehicle control for the specified time.
-
Wash cells with ice-cold PBS and lyse them with supplemented lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane extensively with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
-
Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
Procedure:
-
Cell Treatment:
-
Treat cells with the ingenol derivative or vehicle control for the desired time.
-
Include positive (e.g., staurosporine-treated) and negative (untreated) controls.
-
-
Cell Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Use unstained and single-stained controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- (viable cells)
-
Annexin V+ / PI- (early apoptotic cells)
-
Annexin V+ / PI+ (late apoptotic/necrotic cells)
-
Annexin V- / PI+ (necrotic cells)
-
-
Conclusion
This compound serves as a key intermediate in the synthesis of potent anti-cancer agents like Ingenol Mebutate. The mechanism of action of these derivatives is multifaceted, involving the direct induction of necrosis through PKCδ activation and subsequent MAPK pathway signaling, coupled with the inhibition of the pro-survival PI3K/AKT pathway. Furthermore, the initial cytotoxic event triggers a beneficial inflammatory and immune response that contributes to the overall therapeutic efficacy. A deeper understanding of these intricate molecular mechanisms will continue to inform the development of novel therapeutic strategies and combination therapies for a range of proliferative diseases.
References
- 1. What is the mechanism of Ingenol Mebutate? [synapse.patsnap.com]
- 2. Dual mechanism of action of ingenol mebutate gel for topical treatment of actinic keratoses: rapid lesion necrosis followed by lesion-specific immune response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring ingenol mebutate's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 4. Ingenol Mebutate: A Succinct Review of a Succinct Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tumor-Preferential Induction of Immune Responses and Epidermal Cell Death in Actinic Keratoses by Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of the JAK-2/STAT3 signaling pathway impedes the migratory and invasive potential of human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Intermediate: A Technical Guide to the Biological Significance of Ingenol-5,20-acetonide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol-5,20-acetonide is a key semi-synthetic derivative of ingenol (B1671944), a complex diterpenoid isolated from plants of the Euphorbia genus. While ingenol itself is largely considered biologically inactive, its derivatives, particularly the esters at the C3 position, have demonstrated potent biological activities, leading to the development of therapeutic agents. This compound serves as a crucial and stable intermediate in the synthesis of these pharmacologically active molecules, most notably ingenol mebutate (PEP005) and other ingenol esters investigated for their anti-cancer and other therapeutic properties.[1] This guide provides an in-depth overview of the biological context of this compound, focusing on the well-characterized activities of its primary derivatives and its essential role in their synthesis.
The Role of this compound in Synthesis
The chemical structure of ingenol presents multiple hydroxyl groups that can be reactive. To achieve selective modification and synthesize specific, biologically active esters, protecting groups are necessary. This compound is formed by the protection of the hydroxyl groups at the C5 and C20 positions of the ingenol core with an acetonide group. This strategic protection allows for the selective esterification of the C3 hydroxyl group, which has been identified as critical for the biological activity of many ingenol derivatives. Once the desired C3 ester is in place, the acetonide protecting group can be removed to yield the final active compound. This synthetic strategy has been pivotal in the development of compounds like ingenol mebutate and ingenol disoxate.[1]
The following diagram illustrates the synthetic relationship between ingenol, this compound, and ingenol mebutate.
Biological Activity of Key this compound Derivatives
The primary biological activity of interest for derivatives of this compound is the modulation of Protein Kinase C (PKC) isoforms.[2][3] Ingenol mebutate, in particular, is a potent activator of PKC, with a notable selectivity for the delta isoform (PKCδ).[3][4] This activation triggers a cascade of downstream signaling events, leading to a dual mechanism of action: direct cytotoxicity in cancer cells and induction of an inflammatory response that contributes to tumor clearance.[2]
Mechanism of Action of Ingenol Mebutate
The activation of PKCδ by ingenol mebutate leads to the translocation of the enzyme from the cytosol to various cellular membranes, including the nuclear membrane.[5] This initiates signaling pathways that result in apoptosis (programmed cell death) and necrosis.[2][6] The key signaling pathways modulated by ingenol mebutate are summarized below.
Signaling Pathways Modulated by Ingenol Mebutate:
-
Activation of the Ras/Raf/MAPK Pathway: PKC activation can lead to the phosphorylation and activation of Raf1, which in turn activates the MEK/ERK signaling cascade. This pathway is involved in both cell proliferation and apoptosis, and its sustained activation by ingenol mebutate contributes to its cytotoxic effects.[5]
-
Inhibition of the PI3K/AKT Pathway: Ingenol mebutate treatment has been shown to reduce the levels of the phosphorylated, active form of AKT. The PI3K/AKT pathway is a critical survival pathway for many cancer cells, and its inhibition promotes apoptosis.[5][7]
-
Induction of Apoptosis: The modulation of these pathways culminates in the activation of caspases, key executioners of apoptosis. Ingenol mebutate has been shown to induce the processing of caspase-3, a central effector caspase.[4] It is also associated with the disruption of the mitochondrial membrane potential.[7]
-
Induction of an Inflammatory Response: In the context of skin cancer treatment, topical application of ingenol mebutate causes a localized inflammatory response characterized by the infiltration of neutrophils. These immune cells are thought to contribute to the elimination of remaining tumor cells.[2]
The following diagram illustrates the signaling cascade initiated by ingenol mebutate.
Quantitative Bioactivity of Ingenol Derivatives
While specific quantitative data for this compound is not available, extensive research on its derivatives has yielded significant data on their potency. The following tables summarize key quantitative findings for ingenol mebutate and other ingenol analogs from various studies.
Table 1: Cytotoxicity of Ingenol Mebutate in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / EC50 | Exposure Time | Reference |
| K562 | Chronic Myeloid Leukemia | Not specified, but cytotoxic | Not specified | [7] |
| Colo205 | Colon Cancer | Time and concentration-dependent apoptosis | Not specified | [5] |
| HeLa | Cervical Cancer | ~200-300 µM (cytotoxic potency) | Not specified | [8] |
| HSC-5 | Squamous Cell Carcinoma | ~200-300 µM (cytotoxic potency) | Not specified | [8] |
| Panc-1 | Pancreatic Cancer | 43.1 ± 16.8 nM | 72 hours | [9] |
Table 2: Activity of Other Ingenol Derivatives
| Compound | Cell Line/Assay | Activity | Reference |
| Ingenol-3,20-dibenzoate | MT4 cells (HIV-1 infected) | EC50 = 27 nM | [10] |
| Ingenol-3,20-dibenzoate | MT4 cells (HIV-2 infected) | EC50 = 9 nM | [10] |
| Ingenol-3,20-dibenzoate | Vero cells (Chikungunya virus) | EC50 = 1.2 µM | [10] |
| 3-O-Angeloyl-20-O-acetyl ingenol (AAI) | K562 cells | More cytotoxic than ingenol mebutate | [6][7] |
Experimental Protocols
Detailed experimental protocols for the biological evaluation of ingenol derivatives can be adapted from published studies. Below are generalized methodologies for key assays.
Cell Viability and Cytotoxicity Assay (MTS/MTT Assay)
This assay is used to assess the effect of a compound on cell proliferation and viability.
Workflow:
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the ingenol derivative. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: An MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well.
-
Color Development: The plates are incubated for a further 1-4 hours to allow for the conversion of the tetrazolium salt into a colored formazan (B1609692) product by metabolically active cells.
-
Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: The absorbance values are normalized to the vehicle control, and dose-response curves are generated to calculate the half-maximal inhibitory concentration (IC50).
Western Blotting for Signaling Pathway Analysis
This technique is used to detect and quantify specific proteins to assess the activation state of signaling pathways.
Methodology:
-
Cell Lysis: Cells treated with the ingenol derivative for various times are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phospho-PKCδ, total PKCδ, phospho-ERK, total ERK, cleaved caspase-3).
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: The intensity of the bands is quantified to determine the relative changes in protein expression or phosphorylation.
Conclusion
This compound is a fundamentally important molecule in the field of ingenol-based drug discovery. While it does not possess the potent biological activities of its ester derivatives, its role as a stable and versatile synthetic intermediate is indispensable. The protection of the C5 and C20 hydroxyls by the acetonide group enables the precise chemical modifications necessary to unlock the therapeutic potential of the ingenol scaffold. The resulting compounds, such as ingenol mebutate, are powerful modulators of the Protein Kinase C signaling pathway, exhibiting significant anti-cancer properties through a dual mechanism of direct cytotoxicity and immune stimulation. A thorough understanding of the synthetic utility of this compound is therefore essential for researchers and drug development professionals working to create novel and improved ingenol-based therapeutics. Future research may focus on leveraging this intermediate to synthesize new derivatives with enhanced stability, improved safety profiles, and broader therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Ingenol Mebutate: A Succinct Review of a Succinct Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ingenol Mebutate-Induced Cell Death Patterns in Normal and Cancer Epithelial Cells - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 9. Ingenol mebutate inhibits the growth of pancreatic cancer cells in vitro via STING with an efficacy comparable to that of clinically used anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Ingenol-5,20-Acetonide: A Strategic Precursor for the Synthesis and Development of Novel Ingenol Esters
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol (B1671944) mebutate (ingenol-3-angelate), a diterpenoid ester derived from the sap of the plant Euphorbia peplus, has garnered significant attention in the medical and scientific communities for its potent biological activities.[1] Approved for the topical treatment of actinic keratosis, ingenol mebutate's mechanism of action is primarily attributed to its ability to activate Protein Kinase C (PKC) isozymes, leading to a dual effect of direct cytotoxicity and a localized inflammatory response.[1][2] The therapeutic potential of ingenol esters extends beyond dermatology, with research exploring their efficacy in oncology and as HIV latency reversing agents. However, the inherent chemical instability of some ingenol esters, characterized by acyl migration, presents a significant challenge for drug development and formulation.[1] This technical guide focuses on the strategic use of ingenol-5,20-acetonide as a key intermediate for the regioselective synthesis of novel, potentially more stable and efficacious ingenol esters. By protecting the C5 and C20 hydroxyl groups, the acetonide directs acylation to the C3 position, enabling the systematic development of new therapeutic candidates.
Synthesis of Ingenol Esters via this compound: Protocols and Data
The use of this compound as a precursor allows for the selective esterification of the C3 hydroxyl group, a crucial position for the biological activity of many ingenol esters. This section provides detailed experimental protocols for the synthesis of representative ingenol esters, accompanied by quantitative data on reaction yields.
Experimental Protocols
1. Synthesis of Ingenol-3-angelate from this compound
This protocol describes the synthesis of the protected precursor to the clinically approved drug, ingenol mebutate.
-
Materials: this compound, angelic acid, 4-dimethylaminopyridine (B28879) (DMAP), toluene (B28343).
-
Procedure:
-
Dissolve this compound (100 mg, 0.26 mmol) in toluene (4 ml).
-
Add angelic acid (39 mg, 0.39 mmol, 1.5 molar equivalents) and DMAP (48 mg, 0.39 mmol, 1.5 molar equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Filter the solution through a bed of celite and evaporate the solvent.
-
Purify the resulting residue by silica (B1680970) gel gravity column chromatography (petroleum ether:EtOAc 85:15) to yield ingenol-3-angelate-5,20-acetonide.[3]
-
-
Deprotection: The acetonide protecting group can be removed using aqueous hydrochloric acid at room temperature to yield ingenol-3-angelate.[4]
2. Synthesis of Ingenol Disoxate from this compound
This protocol outlines the synthesis of a novel ingenol ester with potentially improved stability.
-
Step A: Microwave-assisted Coupling
-
Materials: this compound, 4-isoxazolecarboxylic acid, 4-dimethylaminopyridine (DMAP), N,N'-diisopropylethylamine (DIPEA), acetonitrile.
-
Procedure: Combine this compound with DMAP and DIPEA in acetonitrile. Add 4-isoxazolecarboxylic acid and heat the mixture using microwave irradiation at 150 °C.[4]
-
-
Step B: Deprotection
-
Materials: The product from Step A, aqueous hydrochloric acid.
-
Procedure: Treat the protected ingenol disoxate with aqueous hydrochloric acid at room temperature to remove the acetonide group and yield ingenol disoxate.[4]
-
3. Synthesis of 3-Deoxy-3-oxoingenol from this compound
This protocol describes the preparation of a C3-modified ingenol derivative.
-
Procedure:
-
Oxidize this compound.
-
Remove the acetonide protecting group to yield 3-deoxy-3-oxoingenol.[5] This intermediate can then be used for further derivatization at other positions.
-
Quantitative Data on Synthesis
The following table summarizes the reported yields for the synthesis of various ingenol esters and related compounds, highlighting the efficiency of using this compound as a precursor.
| Product | Precursor | Key Reagents/Conditions | Yield (%) | Reference |
| Ingenol-3-angelate-5,20-acetonide | This compound | Angelic acid, DMAP, Toluene | >80% (of purified product) | [3] |
| Ingenol disoxate (from acetonide) | This compound | Microwave-assisted coupling, aq. HCl | 69 (overall from acetonide) | [4] |
| Ingenol disoxate precursor | This compound | Microwave-assisted coupling | 94 | [4] |
Biological Activity and Mechanism of Action
The biological effects of ingenol esters are primarily mediated through their interaction with Protein Kinase C (PKC) isozymes. This section details the mechanism of action and presents quantitative data on the biological activity of representative ingenol esters.
Signaling Pathways
Ingenol esters are potent activators of the PKC family of serine/threonine kinases. This activation triggers a cascade of downstream signaling events that ultimately lead to the observed cytotoxic and pro-inflammatory effects.
-
PKC Isoform Activation: Ingenol-3-angelate (PEP005) is a broad-spectrum activator of classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoenzymes.[1] However, its pro-apoptotic effects in leukemic cells are particularly dependent on the activation of PKCδ.[1][6] The binding affinities of ingenol-3-angelate to various PKC isoforms have been determined, showing high affinity across several isoforms.[7]
-
Downstream Signaling: The activation of PKC by ingenol esters leads to the modulation of several downstream signaling pathways, including:
-
MAPK/ERK Pathway: Activation of the Ras/Raf/MEK/ERK pathway is a key consequence of PKC activation by ingenol esters.[8]
-
JNK and p38 MAPK Pathways: These stress-activated protein kinase pathways are also activated downstream of PKC.[8]
-
PI3K/AKT Pathway: Ingenol-3-angelate treatment can lead to the inhibition of the pro-survival PI3K/AKT signaling pathway.[6][8]
-
JAK/STAT3 Pathway: Inhibition of the JAK/STAT3 pathway has also been observed following treatment with ingenol derivatives.[6]
-
The following diagrams illustrate the general workflow for synthesizing ingenol esters and the key signaling pathways they modulate.
Quantitative Biological Data
The following tables present a summary of the in vitro biological activity of selected ingenol esters, including their binding affinities to PKC isoforms and their cytotoxic effects on cancer cell lines.
Table 1: Binding Affinities (Ki) of Ingenol-3-angelate for PKC Isoforms
| PKC Isoform | Ki (nM) |
| PKC-α | 0.3 ± 0.02 |
| PKC-β | 0.105 ± 0.019 |
| PKC-γ | 0.162 ± 0.004 |
| PKC-δ | 0.376 ± 0.041 |
| PKC-ε | 0.171 ± 0.015 |
| Data from Kedei et al.[7] |
Table 2: Cytotoxicity (IC50) of Ingenol Esters on Cancer Cell Lines
| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |
| Ingenol-3-angelate (I3A) | A2058 | Human Melanoma | 38 | [9] |
| Ingenol-3-angelate (I3A) | HT144 | Human Melanoma | 46 | [9] |
| 3-O-Angeloyl-20-O-acetyl ingenol (AAI) | K562 | Chronic Myeloid Leukemia | More potent than ingenol mebutate | [6] |
| Ingenol Disoxate | HeLa | Cervical Cancer | Significantly higher potency than ingenol mebutate | [10] |
| Ingenol Disoxate | HSC-5 | Squamous Cell Carcinoma | Significantly higher potency than ingenol mebutate | [10] |
Conclusion
This compound serves as a pivotal precursor for the regioselective synthesis of a diverse range of ingenol esters. This strategic approach facilitates the development of novel compounds with potentially enhanced stability and biological activity. The primary mechanism of action for these esters involves the activation of PKC isozymes, leading to a complex interplay of downstream signaling pathways that ultimately result in cytotoxicity and inflammatory responses. The quantitative data presented in this guide underscore the potent biological effects of ingenol esters and highlight the potential for developing new therapeutic agents for various diseases, including cancer. Further research into the synthesis of a broader array of ingenol esters and a comprehensive evaluation of their differential effects on PKC isoforms and downstream signaling will be crucial for advancing this promising class of compounds towards clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Oleanolic Acid Analogues and Their Cytotoxic Effects on 3T3 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. The Baran Synthesis of Ingenol [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of a Potent Scaffold: A Technical Guide to the Discovery and History of Ingenol-5,20-acetonide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ingenol-5,20-acetonide, a key synthetic intermediate, plays a pivotal role in the development of novel ingenane (B1209409) diterpenoids, a class of molecules with significant therapeutic potential. This technical guide provides an in-depth exploration of the discovery and history of its parent compound, ingenol (B1671944), and the subsequent utilization of this compound in medicinal chemistry. We will delve into the experimental protocols for its synthesis, present available quantitative data, and visualize the critical signaling pathways influenced by its derivatives.
Discovery and Historical Context
The story of this compound is intrinsically linked to the discovery of its parent compound, ingenol. The journey began with traditional medicine's use of the sap from plants of the Euphorbia genus to treat skin lesions.[1] Scientific investigation into these ethnobotanical practices led to the isolation of ingenol in 1968 from Euphorbia ingens. The complex, tetracyclic structure of ingenol was later elucidated, revealing a unique "inside-outside" bridged ring system that has captivated synthetic chemists for decades.[2]
Subsequent research focused on derivatizing the ingenol core to enhance its therapeutic properties, leading to the development of compounds like ingenol mebutate (PEP005), which gained FDA approval for the treatment of actinic keratosis.[3] The synthesis of these more complex derivatives necessitated a strategy to selectively modify the different hydroxyl groups on the ingenol scaffold. This requirement paved the way for the use of protecting groups, and thus, the creation of intermediates like this compound. By protecting the C5 and C20 hydroxyl groups as an acetonide, chemists could selectively functionalize the C3 hydroxyl group, a critical step in creating many of the potent ingenol esters.[4]
Synthesis and Characterization
This compound is not a naturally occurring compound but is synthesized from ingenol, which is typically extracted from the seeds of plants like Euphorbia lathyris L.[5]
Experimental Protocol: Acetonide Protection of Ingenol
Materials:
-
Ingenol
-
2,2-Dimethoxypropane or Acetone
-
Anhydrous solvent (e.g., Dichloromethane, Acetone)
-
Acid catalyst (e.g., p-Toluenesulfonic acid (p-TSA), Pyridinium p-toluenesulfonate (PPTS))
-
Anhydrous Sodium Sulfate (B86663) or Magnesium Sulfate
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Ingenol is dissolved in an anhydrous solvent under an inert atmosphere (e.g., Nitrogen or Argon).
-
2,2-Dimethoxypropane (or acetone) is added in excess.
-
A catalytic amount of an acid catalyst (e.g., p-TSA or PPTS) is added to the reaction mixture.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product, this compound, is then purified by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
Characterization
The structure of this compound is confirmed using standard spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Quantitative Data
Quantitative data for the synthesis and activity of this compound itself is limited as it is primarily a synthetic intermediate. However, data from subsequent reactions highlight its utility and the efficiency of its formation.
| Parameter | Value | Reference |
| Synthesis of Ingenol Disoxate from this compound | ||
| Yield of Step A (Microwave-assisted coupling) | 94% | [4] |
| Purity of commercially available this compound | >98% | [] |
| Biological Activity of Ingenol (Parent Compound) | ||
| Ki for Protein Kinase C (PKC) | 30 µM | [7] |
| EC50 for biological activity | 30 µM - 1 mM | [7] |
Biological Activity and Mechanism of Action
The biological activity of ingenol and its derivatives is primarily attributed to their ability to activate Protein Kinase C (PKC) isoforms.[8] PKC is a family of serine/threonine kinases that play crucial roles in various cellular signaling pathways, including those involved in cell proliferation, differentiation, and apoptosis.
Ingenol mebutate (PEP005), a derivative synthesized from an intermediate like this compound, is a potent activator of PKC.[8] This activation leads to a dual mechanism of action:
-
Direct Cytotoxicity: Activation of PKCδ, in particular, is associated with the induction of apoptosis in cancer cells.[8]
-
Inflammatory Response: Ingenol mebutate also stimulates the release of pro-inflammatory cytokines and chemokines, leading to an influx of immune cells that contribute to the clearance of diseased cells.
While this compound itself is generally considered a protected intermediate and likely possesses significantly lower biological activity than its ester derivatives, its role is critical in enabling the synthesis of these potent PKC modulators. The protection of the C5 and C20 hydroxyls allows for the specific introduction of various ester groups at the C3 position, which has been shown to be crucial for high-affinity binding to PKC.[3]
Signaling Pathway
The activation of PKC by ingenol derivatives triggers a cascade of downstream signaling events. A simplified representation of this pathway is depicted below.
References
- 1. The Baran Synthesis of Ingenol [organic-chemistry.org]
- 2. Total Synthesis of Ingenol [organic-chemistry.org]
- 3. Structural basis of binding of high-affinity ligands to protein kinase C: prediction of the binding modes through a new molecular dynamics method and evaluation by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 7. Specific binding to protein kinase C by ingenol and its induction of biological responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chirality and Stereochemistry of Ingenol-5,20-acetonide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol-5,20-acetonide is a synthetically valuable intermediate derived from ingenol (B1671944), a complex diterpenoid natural product isolated from plants of the Euphorbia genus.[] Ingenol and its derivatives have garnered significant interest in the scientific community due to their potent biological activities, including the modulation of Protein Kinase C (PKC) isozymes, which are critical nodes in cellular signaling pathways. This technical guide provides a detailed overview of the chirality and stereochemistry of this compound, its synthesis, and its role in the context of drug discovery and development.
Chirality and Stereochemistry
This compound possesses a rigid, tetracyclic carbon skeleton with multiple stereocenters, rendering it a chiral molecule with significant three-dimensional complexity. The specific spatial arrangement of its functional groups is crucial for its chemical reactivity and biological activity. Due to its well-defined stereochemistry, this compound is often employed as a chiral auxiliary in asymmetric synthesis.[]
Stereochemical Features
The core structure of ingenol, and by extension this compound, is characterized by a unique "inside-outside" bridgehead stereochemistry. The formation of the 5,20-acetonide involves the reaction of the C5 and C20 hydroxyl groups of ingenol with acetone (B3395972), creating a cyclic ketal. This functionalization not only protects these two hydroxyl groups but also locks the conformation of that portion of the molecule, which can influence the reactivity of the remaining functional groups.
The key stereocenters of the ingenol core are retained during the formation of the acetonide. The relative and absolute stereochemistry of these centers dictates the overall shape of the molecule and its ability to interact with biological targets.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is provided in Table 1.
| Property | Value | Reference |
| CAS Number | 77573-43-4 | [2] |
| Molecular Formula | C₂₃H₃₂O₅ | [] |
| Molecular Weight | 388.50 g/mol | [] |
| Appearance | Not specified in available literature | - |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |
| Stability | Stable under mild conditions; sensitive to strong acids and bases | [] |
Experimental Protocols
Isolation of Ingenol from Euphorbia Species
The precursor for the synthesis of this compound is ingenol, which is isolated from various Euphorbia species. A general procedure for its isolation is as follows:
Protocol for Ingenol Isolation
-
Extraction: The plant material (e.g., seeds of Euphorbia lathyris) is ground and extracted with a suitable solvent such as methanol.
-
Partitioning: The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity. This typically involves partitioning between a non-polar solvent (e.g., hexane) and a polar solvent (e.g., methanol/water).
-
Chromatography: The polar fraction containing ingenol is further purified using a series of chromatographic techniques. This may include column chromatography on silica (B1680970) gel or other stationary phases, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure ingenol.
Synthesis of this compound
This compound is synthesized from ingenol by the protection of the C5 and C20 hydroxyl groups as an acetonide.
Protocol for Synthesis of this compound
-
Materials:
-
Ingenol
-
Anhydrous acetone
-
A catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., dichloromethane)
-
-
Procedure:
-
Dissolve ingenol in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous acetone to the solution.
-
Add the acid catalyst to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by a suitable technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
-
Mandatory Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Signaling Pathway Modulated by Ingenol Derivatives
Ingenol derivatives are potent modulators of Protein Kinase C (PKC). Activation of PKC can trigger downstream signaling cascades, including the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/AKT pathway.
References
A Technical Guide to the Solubility of Ingenol-5,20-acetonide in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Ingenol-5,20-acetonide, a key intermediate in the synthesis of ingenol (B1671944) derivatives. Understanding the solubility of this compound is critical for its handling, formulation, and application in research and drug development. This document presents available quantitative and qualitative solubility data, a detailed experimental protocol for solubility determination, and a visual workflow of the experimental process.
Core Data Presentation: Solubility Profile
The solubility of this compound has been characterized in several common laboratory solvents. While extensive quantitative data is not widely available in the public domain, a combination of qualitative descriptions and a specific quantitative value for Dimethyl Sulfoxide (DMSO) are presented below.
| Solvent | Chemical Formula | Type | Quantitative Solubility | Qualitative Solubility |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 50 mg/mL[] | Soluble[][2] |
| Methanol | CH₃OH | Polar Protic | Data Not Available | Soluble[2] |
| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Data Not Available | Soluble[2] |
| Acetone | C₃H₆O | Polar Aprotic | Data Not Available | Soluble[] |
| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Data Not Available | Soluble[][3] |
| Chloroform | CHCl₃ | Polar Aprotic | Data Not Available | Soluble[3] |
Note: The quantitative solubility in DMSO may be achieved with the aid of ultrasonication and warming to 60°C.[4]
Experimental Protocol: Determination of Equilibrium Solubility
The following protocol outlines a standard laboratory procedure for determining the equilibrium solubility of this compound in a given solvent, commonly referred to as the shake-flask method. This method is designed to ensure that the solvent is fully saturated with the compound, providing an accurate measure of its solubility at a specific temperature.
1. Materials and Equipment:
-
This compound (high purity)
-
Selected solvent (analytical grade)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound and add it to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.
-
Add a known volume of the selected solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution does not change over time).
-
-
Sample Collection and Preparation:
-
Once equilibrium is established, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.
-
-
Analysis:
-
Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
A standard calibration curve should be prepared using known concentrations of this compound in the same solvent.
-
3. Data Calculation:
-
Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or g/100mL.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for determining the equilibrium solubility of this compound.
References
Navigating the Stability Landscape of Ingenol-5,20-acetonide: A Technical Guide for Drug Development Professionals
An In-depth Exploration of the Thermal and Chemical Stability of a Promising Ingenane (B1209409) Diterpenoid
For researchers and scientists in the field of drug development, understanding the intrinsic stability of a drug candidate is paramount to its successful translation from the laboratory to the clinic. Ingenol-5,20-acetonide, a key intermediate in the synthesis of various bioactive ingenol (B1671944) derivatives, presents a unique molecular architecture that necessitates a thorough evaluation of its thermal and chemical stability. This technical guide provides a comprehensive overview of the known stability characteristics of the ingenane class of diterpenoids, with a specific focus on what can be inferred for this compound. While specific quantitative stability data for this compound is not extensively available in the public domain, this document synthesizes information from related compounds, particularly its parent compound ingenol and the clinically approved ingenol mebutate, to offer a predictive framework and detailed experimental protocols for its stability assessment.
The Stability Profile of Ingenane Diterpenoids: Insights from Ingenol and Ingenol Mebutate
The inherent chemical instability of the ingenol scaffold is a well-documented challenge in the development of this class of compounds.[1][2] The complex, strained ring system and the presence of multiple reactive functional groups contribute to its susceptibility to degradation.
Key Stability Considerations for Ingenol Derivatives:
-
pH Sensitivity: The stability of ingenol mebutate is known to be pH-dependent.[3] It is prone to facile acyl migration, particularly involving the hydroxyl groups at the C-5 and C-20 positions.[3] This highlights the critical need for pH control in formulations containing ingenol esters.
-
Acyl Migration: The ester functionality, crucial for the biological activity of many ingenol derivatives, is also a primary site of instability. Base-catalyzed rearrangements can lead to the migration of acyl groups, altering the pharmacological profile of the molecule.[3]
-
Requirement for Anhydrous Conditions: To maintain chemical stability, formulations of ingenol mebutate require anhydrous conditions.[3] This suggests that this compound is also likely to be sensitive to hydrolysis.
The acetonide group at the C-5 and C-20 positions in this compound is expected to confer a degree of stability by protecting these two hydroxyl groups from participating in acyl migration, a common degradation pathway for other ingenol esters. However, the overall molecule is still likely to be sensitive to acidic and basic conditions, as well as thermal stress.
Quantitative Data and Storage Recommendations
While specific degradation kinetics for this compound are not publicly available, general storage guidelines from commercial suppliers provide an indication of its stability under controlled conditions.
| Parameter | Condition | Recommended Storage | Source |
| Solid Form | Long-term | -20°C | Supplier Data Sheets |
| In Solution | Short-term | -20°C or -80°C | Supplier Data Sheets |
It is crucial for researchers to conduct their own stability studies to establish a comprehensive profile for their specific formulations and storage conditions.
Experimental Protocols for Stability Assessment: A Forced Degradation Study
To elucidate the degradation pathways and identify potential degradation products of this compound, a forced degradation study is essential. The following protocols are based on established ICH guidelines and best practices in the pharmaceutical industry.
Objective
To investigate the intrinsic stability of this compound under various stress conditions, including acid and base hydrolysis, oxidation, thermal stress, and photolysis. This study will help in the development and validation of a stability-indicating analytical method.
Materials and Methods
-
Test Substance: this compound
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂), Acetonitrile (B52724) (ACN), Methanol (MeOH), Water (HPLC grade).
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector and a mass spectrometer (MS), pH meter, calibrated oven, photostability chamber.
Preparation of Stock and Stress Samples
A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as acetonitrile or methanol. This stock solution will be used to prepare the various stress samples as detailed in the table below.
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 2, 4, 8, 24 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature | 1, 2, 4, 8 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 2, 4, 8, 24 hours |
| Thermal Degradation | Solid State & Solution | 80°C | 24, 48, 72 hours |
| Photostability | Solid State & Solution | ICH Q1B conditions | As per guidelines |
Note: The exact conditions (reagent concentration, temperature, and duration) may need to be optimized to achieve a target degradation of 5-20%.
Sample Analysis
All stressed samples, along with a control sample (unstressed), should be analyzed by a suitable stability-indicating HPLC method. The method should be capable of separating the parent drug from all significant degradation products.
Recommended HPLC Method Parameters (to be optimized):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA detector to monitor at multiple wavelengths and a mass spectrometer for identification of degradation products.
Data Analysis
The percentage degradation of this compound should be calculated for each stress condition. The chromatograms should be inspected for the appearance of new peaks, which represent potential degradation products. Mass spectrometry data should be used to propose structures for these degradants.
Visualizing Experimental Workflows and Signaling Pathways
Forced Degradation Study Workflow
The following diagram illustrates the typical workflow for a forced degradation study of a pharmaceutical compound.
Signaling Pathway of Ingenol Esters
Ingenol and its esters are known to exert their biological effects primarily through the activation of Protein Kinase C (PKC) isozymes. This activation triggers downstream signaling cascades that can lead to various cellular responses, including apoptosis and inflammation. The following diagram depicts a simplified overview of this signaling pathway.
Conclusion and Future Directions
This compound, as a key building block for novel therapeutics, warrants a thorough investigation of its stability. Based on the behavior of related ingenane diterpenoids, it is anticipated that the molecule will be susceptible to degradation under harsh acidic, basic, and oxidative conditions. The acetonide protecting group is likely to enhance its stability compared to ingenol and other esters, but this must be confirmed through rigorous experimental studies.
The experimental protocols and workflows provided in this guide offer a robust starting point for researchers to design and execute comprehensive stability studies for this compound. The elucidation of its degradation pathways and the development of a validated stability-indicating method are critical milestones in its journey towards clinical application. Future work should focus on isolating and characterizing the degradation products to gain a complete understanding of the molecule's stability profile, which will be invaluable for formulation development and regulatory submissions.
References
Methodological & Application
Synthesis of Ingenol Mebutate from Ingenol-5,20-acetonide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol (B1671944) mebutate (ingenol-3-angelate) is a diterpenoid ester and the active pharmaceutical ingredient in Picato®, a topical medication for the treatment of actinic keratosis.[1][2] Its synthesis from the more readily available ingenol, isolated from the seeds of Euphorbia lathyris, is a critical process for its pharmaceutical production. A key strategy in this semi-synthesis involves the protection of the C5 and C20 hydroxyl groups of ingenol as an acetonide, allowing for the selective acylation of the C3 hydroxyl group. This is followed by deprotection to yield the final product.[3] This document provides detailed protocols for the synthesis of ingenol mebutate from ingenol-5,20-acetonide, including the preparation of the necessary acylating agent, angeloyl chloride.
The synthesis of ingenol mebutate is challenged by the potential for acyl migration, which can affect the stability and biological activity of the final compound.[4] Therefore, the presented protocols are designed to be stereoconservative, minimizing the isomerization of the angelate group.
Synthetic Workflow
The overall synthetic pathway from this compound to Ingenol Mebutate is a two-step process. First, the selective C3-acylation of the protected ingenol with angeloyl chloride, followed by the acidic deprotection of the acetonide group to yield the final product.
Caption: Overall synthetic workflow for Ingenol Mebutate.
Quantitative Data Summary
The following tables summarize the reported yields for the key steps in the synthesis of ingenol mebutate.
Table 1: Synthesis of Angeloyl Chloride from Angelic Acid
| Chlorinating Agent | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Thionyl Chloride | - | - | Reflux | - | 89 | LookChem |
| Oxalyl Chloride | DCM | DMF | Room Temp. | 1.5 | High (not specified) | Organic Syntheses |
Table 2: Synthesis of Ingenol Mebutate from this compound
| Step | Acylating/Deprotecting Agent | Base/Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| C3-Acylation | Angeloyl Chloride | Pyridine (B92270) | DCM | 0 to RT | - | High (not specified) | Semantic Scholar |
| C3-Acylation | Isoxazolecarboxylate | DMAP/DIPEA | Acetonitrile | 150 (Microwave) | - | 94 | ResearchGate |
| Deprotection | Aqueous Hydrochloric Acid | - | - | Room Temp. | - | 69 | ResearchGate |
Experimental Protocols
Protocol 1: Preparation of Angeloyl Chloride
Materials:
-
Angelic acid
-
Oxalyl chloride
-
Dichloromethane (B109758) (DCM), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Condenser with a gas outlet to a trap
-
Ice bath
Procedure:
-
To a stirred solution of angelic acid in anhydrous dichloromethane in a round-bottom flask, add a catalytic amount of N,N-dimethylformamide.
-
Cool the mixture in an ice bath.
-
Slowly add oxalyl chloride dropwise from a dropping funnel. Gas evolution (CO, CO₂, and HCl) will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1.5 hours.
-
The reaction progress can be monitored by the cessation of gas evolution.
-
The resulting solution of angeloyl chloride in dichloromethane is typically used directly in the next step without purification. If purification is required, the solvent and excess oxalyl chloride can be removed by distillation under reduced pressure.
Protocol 2: Synthesis of Ingenol-3-angelate-5,20-acetonide
Materials:
-
This compound
-
Angeloyl chloride solution in dichloromethane (from Protocol 1)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask with a magnetic stir bar
-
Ice bath
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexane (B92381) for chromatography
Procedure:
-
Dissolve this compound in anhydrous dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add anhydrous pyridine to the solution.
-
Slowly add the freshly prepared solution of angeloyl chloride in dichloromethane.
-
Stir the reaction mixture at 0 °C and then allow it to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford pure ingenol-3-angelate-5,20-acetonide.
Protocol 3: Deprotection of Ingenol-3-angelate-5,20-acetonide to Ingenol Mebutate
Materials:
-
Ingenol-3-angelate-5,20-acetonide
-
Aqueous hydrochloric acid (e.g., 1 M)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
Dissolve ingenol-3-angelate-5,20-acetonide in a suitable solvent such as ethyl acetate.
-
Add aqueous hydrochloric acid and stir the mixture vigorously at room temperature.
-
Monitor the deprotection by TLC.
-
Upon completion, carefully neutralize the mixture with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ingenol mebutate by silica gel column chromatography using a gradient of ethyl acetate in hexane.
Signaling Pathways and Logical Relationships
The synthesis of ingenol mebutate from this compound is a logical sequence of protection, selective functionalization, and deprotection. This strategy is common in the synthesis of complex natural products to achieve regioselectivity.
Caption: Logical flow of the semi-synthetic route to Ingenol Mebutate.
References
- 1. Ingenol mebutate by Leo Pharma for Basal Cell Carcinoma (Basal Cell Epithelioma): Likelihood of Approval [pharmaceutical-technology.com]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Syntheses, biological evaluation and SAR of ingenol mebutate analogues for treatment of actinic keratosis and non-melanoma skin cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Deprotection of Ingenol-5,20-acetonide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the deprotection of Ingenol-5,20-acetonide to yield ingenol (B1671944). The primary method outlined is an acid-catalyzed hydrolysis using aqueous hydrochloric acid at room temperature. This process is a crucial step in the synthesis of various ingenol derivatives and analogues for therapeutic development. The protocol includes reaction conditions, purification procedures, and expected yields.
Introduction
Ingenol mebutate, a derivative of ingenol, is a potent agent used in the treatment of actinic keratosis. The synthesis of ingenol and its derivatives often involves the use of protecting groups to selectively modify specific functional groups. The acetonide group protecting the C-5 and C-20 hydroxyls of ingenol is a common strategy to allow for chemical modifications at other positions of the ingenol core. The subsequent removal of this acetonide is a critical step to yield the final desired ingenol or to proceed with further derivatization. This protocol details a straightforward and effective method for this deprotection.
Data Presentation
The following table summarizes the quantitative data for the deprotection of an ingenol derivative from its 5,20-acetonide protected form using aqueous hydrochloric acid.
| Starting Material | Reagent | Temperature | Reaction Time | Yield (%) | Reference |
| Ingenol disoxate-5,20-acetonide | Aqueous Hydrochloric Acid | Room Temperature | Not Specified | 69 | [1] |
Experimental Protocol
This protocol is based on the acid-catalyzed hydrolysis of the acetonide group from a protected ingenol derivative.
Materials:
-
This compound derivative
-
Aqueous Hydrochloric Acid (HCl)
-
Deionized Water
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Saturated Sodium Bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware (round-bottom flask, separatory funnel, beakers, etc.)
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup:
-
Dissolve the this compound derivative in a suitable organic solvent in a round-bottom flask.
-
Begin stirring the solution at room temperature.
-
-
Addition of Acid:
-
Slowly add aqueous hydrochloric acid to the stirring solution. The concentration and volume of HCl should be determined based on the scale of the reaction and the specific substrate. A typical starting point is 1M HCl.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The disappearance of the starting material spot and the appearance of the more polar product spot will indicate the reaction's progression.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding deionized water and the organic extraction solvent.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate the pure deprotected ingenol derivative.
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques such as NMR spectroscopy and mass spectrometry.
-
Experimental Workflow Diagram
References
Application Notes and Protocols: Semi-synthesis of Ingenol Derivatives Using Ingenol-5,20-acetonide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol (B1671944) mebutate, a diterpenoid ester derived from the plant Euphorbia peplus, is the active ingredient in a topical gel approved for the treatment of actinic keratosis. The semi-synthesis of ingenol derivatives is a critical area of research for the development of new therapeutic agents with potentially improved stability, efficacy, and safety profiles. A key intermediate in this process is Ingenol-5,20-acetonide, which allows for selective modification at the C3 position of the ingenol core. This document provides detailed application notes and protocols for the semi-synthesis of various ingenol derivatives utilizing this versatile intermediate.
Core Concepts
The semi-synthesis of ingenol derivatives from this compound is a two-step process:
-
Esterification: The hydroxyl group at the C3 position of this compound is esterified with a desired carboxylic acid or its activated form (e.g., acyl chloride, anhydride). This step is crucial for introducing the desired side chain that will modulate the biological activity of the final compound.
-
Deprotection: The acetonide protecting group at the C5 and C20 positions is removed under acidic conditions to yield the final ingenol derivative.
This strategy allows for the regioselective synthesis of C3-esters, which have been shown to be important for the biological activity of ingenol compounds.
Data Presentation
The following table summarizes the quantitative data for the semi-synthesis of representative ingenol derivatives from this compound.
| Derivative Name | Esterification Reagents | Esterification Conditions | Esterification Yield (%) | Deprotection Conditions | Deprotection Yield (%) | Overall Yield (%) |
| Ingenol-3-angelate | Angelic acid, DMAP, Toluene (B28343) | Room temperature, 2 hours | >80 | Aqueous HCl | Not specified | Not specified |
| Ingenol-3-tigliate | Tiglic acid, DMAP, Toluene | Room temperature, 2 hours | >80 | Aqueous HCl | Not specified | Not specified |
| Ingenol disoxate | 4-Isoxazolecarbonyl chloride, DMAP, DIPEA, Acetonitrile | Microwave, 150 °C | 94[1] | Aqueous HCl | 69[1] | ~65 |
Experimental Protocols
Protocol 1: Semi-synthesis of Ingenol-3-angelate
This protocol is adapted from a patented method for the stereoselective synthesis of Ingenol-3-angelate.
Step A: Esterification of this compound with Angelic Acid
-
To a solution of this compound (100 mg, 0.26 mmol) in toluene (4 ml), add angelic acid (39 mg, 0.39 mmol, 1.5 mol. equiv.) and 4-dimethylaminopyridine (B28879) (DMAP) (48 mg, 0.39 mmol, 1.5 mol. equiv.).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Filter the reaction mixture through a bed of celite and evaporate the solvent under reduced pressure.
-
The resulting material is then filtered through silica (B1680970) gel (ca. 5 g) and the solvent is evaporated.
-
Purify the residue by silica gel gravity column chromatography using a mixture of petroleum ether and ethyl acetate (B1210297) (85:15) as the eluent to obtain Ingenol-3-angelate-5,20-acetonide. A yield of over 80 mg should be obtained with a purity of >99%.
Step B: Deprotection of Ingenol-3-angelate-5,20-acetonide
-
Dissolve the purified Ingenol-3-angelate-5,20-acetonide in a suitable solvent (e.g., acetone).
-
Add aqueous hydrochloric acid dropwise while stirring at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield Ingenol-3-angelate.
Protocol 2: Semi-synthesis of Ingenol Disoxate
This protocol describes the synthesis of a novel ingenol derivative with improved stability.[1]
Step A: Microwave-assisted coupling of this compound
-
In a microwave vial, combine this compound, 4-isoxazolecarbonyl chloride, 4-dimethylaminopyridine (DMAP), and N,N-diisopropylethylamine (DIPEA) in acetonitrile.
-
Seal the vial and subject it to microwave irradiation at 150 °C until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture and partition it between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain the C3-esterified intermediate. This step should yield approximately 94% of the desired product.[1]
Step B: Deprotection to yield Ingenol Disoxate
-
Dissolve the purified intermediate from Step A in a suitable solvent (e.g., a mixture of tetrahydrofuran (B95107) and water).
-
Add aqueous hydrochloric acid and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate in vacuo.
-
Purify the final product by chromatography to obtain Ingenol disoxate. This deprotection step has a reported yield of 69%.[1]
Signaling Pathways of Ingenol Derivatives
Ingenol derivatives, particularly ingenol mebutate, exert their biological effects primarily through the activation of Protein Kinase C (PKC) isoforms.[2] This activation triggers a downstream signaling cascade involving the MEK/ERK pathway, ultimately leading to cell death in targeted cancer cells.[2][3]
Caption: Signaling pathway of ingenol derivatives.
Experimental Workflow
The general workflow for the semi-synthesis and evaluation of new ingenol derivatives is outlined below.
References
- 1. researchgate.net [researchgate.net]
- 2. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 | Semantic Scholar [semanticscholar.org]
Ingenol-5,20-acetonide as a chiral auxiliary in asymmetric synthesis
A comprehensive review of the scientific literature reveals that ingenol-5,20-acetonide is primarily utilized as a key intermediate in the synthesis of complex ingenol (B1671944) derivatives, rather than as a chiral auxiliary in asymmetric synthesis. While the inherent chirality of this compound is a critical feature of its own synthesis and subsequent transformations, there is no documented evidence of its use to control the stereochemical outcome of reactions on other molecules, which is the defining characteristic of a chiral auxiliary.
This document will provide an overview of the known synthetic applications of this compound, focusing on its role as a precursor to medicinally important compounds.
Introduction to Ingenol and its Derivatives
Ingenol is a diterpenoid natural product known for its complex and unique "inside-outside" bridged ring system.[1][2] Derivatives of ingenol have garnered significant interest in the pharmaceutical industry due to their potent biological activities. Notably, ingenol mebutate, an ester derivative, was approved for the treatment of actinic keratosis, a precancerous skin condition.[1][2] The intricate three-dimensional structure and multiple stereocenters of ingenol make its total synthesis a formidable challenge in organic chemistry.
This compound as a Synthetic Intermediate
The primary role of this compound in the chemical literature is as a protected intermediate in the synthesis of various ingenol derivatives. The acetonide group serves to protect the C5 and C20 hydroxyl groups of the ingenol core. This protection strategy is crucial for preventing unwanted side reactions at these positions while chemical modifications are performed on other parts of the molecule, such as the C3 hydroxyl group.
For example, this compound is a direct precursor in the synthesis of ingenol disoxate and ingenol-3-angelate.[3][4] These syntheses typically involve the esterification of the C3 hydroxyl group of this compound, followed by the deprotection of the acetonide group to yield the final product.
Experimental Protocol: Synthesis of Ingenol Disoxate from this compound
The following is a representative protocol for the synthesis of an ingenol derivative using this compound as a starting material, based on published methods.[3]
Step A: Microwave-Assisted Coupling
-
To a solution of this compound in acetonitrile, add 4-dimethylaminopyridine (B28879) (DMAP) and N,N-diisopropylethylamine (DIPEA).
-
Add the desired coupling partner (e.g., an isoxazole (B147169) carboxylic acid for the synthesis of ingenol disoxate).
-
Heat the reaction mixture in a microwave reactor at 150 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to yield the C3-esterified this compound.
Step B: Deprotection
-
Dissolve the purified product from Step A in a suitable solvent.
-
Add aqueous hydrochloric acid to the solution at room temperature.
-
Stir the reaction mixture and monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography.
Quantitative Data Summary
| Step | Reaction | Reagents | Temperature (°C) | Yield (%) | Reference |
| A | Microwave-assisted coupling | DMAP, DIPEA, Acetonitrile | 150 | 94 | [3] |
| B | Deprotection | Aqueous HCl | Room Temperature | 69 | [3] |
Visualizing the Synthetic Pathway
The following diagram illustrates the general synthetic workflow from this compound to a final ingenol derivative.
Caption: Synthetic workflow from this compound.
Conclusion
References
Application Notes and Protocols for Cell-Based Assays Using Ingenol-5,20-acetonide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol-5,20-acetonide is a derivative of ingenol (B1671944), a diterpenoid natural product isolated from plants of the Euphorbia genus. Ingenol derivatives are potent modulators of various signaling pathways, primarily through the activation of Protein Kinase C (PKC). This document provides detailed application notes and protocols for utilizing this compound in a range of cell-based assays relevant to cancer research and drug development. The provided protocols are foundational and may require optimization for specific cell lines and experimental conditions.
Mechanism of Action
This compound, like other ingenol esters, functions as a potent activator of Protein Kinase C (PKC) isoforms.[1] Activation of PKC, particularly the novel PKCδ isoform, triggers a cascade of downstream signaling events.[2] These include the activation of the Ras/Raf/MEK/ERK (MAPK) pathway and the NF-κB signaling pathway.[3][4] The culmination of these signaling events can lead to profound cellular responses, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of inflammatory responses.[5][6] The specific cellular outcome is often dependent on the cell type and the concentration of the ingenol derivative.
Figure 1: Simplified signaling pathway of this compound.
Data Presentation
The following tables summarize representative quantitative data for ingenol derivatives in various cell-based assays. Note that specific values for this compound are limited in publicly available literature; therefore, data from closely related analogs like Ingenol Mebutate (PEP005) and other derivatives are provided for guidance. Researchers should perform dose-response experiments to determine the optimal concentrations for their specific cell lines and assays.
Table 1: Cytotoxicity of Ingenol Derivatives in Human Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (µM) | Assay | Reference |
| K562 | Chronic Myeloid Leukemia | 3-O-angeloyl-20-O-acetyl ingenol | ~1 (at 72h) | MTT | [5] |
| HL-60 | Promyelocytic Leukemia | 3-O-angeloyl-20-O-acetyl ingenol | Sensitive | MTT | [5] |
| MCF-7/ADR | Adriamycin-resistant Breast Cancer | 3-O-angeloyl-20-O-acetyl ingenol | Sensitive | MTT | [5] |
| HCT-116 | Colorectal Carcinoma | 3-O-angeloyl-20-O-acetyl ingenol | Less Sensitive | MTT | [5] |
| A549 | Lung Adenocarcinoma | 3-O-angeloyl-20-O-acetyl ingenol | Less Sensitive | MTT | [5] |
| T47D | Breast Cancer | Ingenol-20-benzoate | Not specified | Cell Growth Inhibition | [7] |
| MDA-MB-231 | Breast Cancer | Ingenol-20-benzoate | Not specified | Cell Growth Inhibition | [7] |
Table 2: Induction of Apoptosis by Ingenol Derivatives
| Cell Line | Cancer Type | Compound | Concentration | Effect | Assay | Reference |
| Colo205 | Colon Cancer | PEP005 | 0.3 µM | Increased Caspase-3 activation | Western Blot | [8] |
| HuT-78 | Cutaneous T-cell Lymphoma | PEP005 | 50 nM (72h) | ~73% apoptotic cells | Propidium Iodide Staining | [6] |
| HH | Cutaneous T-cell Lymphoma | PEP005 | 50 nM (72h) | ~39% apoptotic cells | Propidium Iodide Staining | [6] |
| Jurkat | T-cell Leukemia | Ingenol 3,20-dibenzoate | Not specified | Caspase-3 activation | Apoptosis Assay | [9] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Figure 2: Workflow for the MTT cell viability assay.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. A suggested starting range is 0.01 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Figure 3: Workflow for the Annexin V/PI apoptosis assay.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
6-well plates or culture flasks
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates or culture flasks and allow them to attach overnight. Treat the cells with various concentrations of this compound (e.g., 10 nM to 10 µM) for a predetermined time (e.g., 24-48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
NF-κB Reporter Assay
This assay measures the activity of the NF-κB transcription factor in response to treatment with this compound.
Figure 4: Workflow for the NF-κB reporter assay.
Materials:
-
Host cell line (e.g., HEK293T, HeLa)
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
This compound
-
96-well opaque plates
-
Luciferase assay system
-
Luminometer
Protocol:
-
Transfection: Co-transfect the host cell line with the NF-κB luciferase reporter plasmid and a control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Cell Seeding: After 24 hours of transfection, seed the transfected cells into a 96-well opaque plate.
-
Compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 10 nM to 10 µM). Include a positive control (e.g., TNF-α) and a vehicle control.
-
Incubation: Incubate the plate for 6-24 hours.
-
Lysis and Substrate Addition: Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's protocol.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Express the results as fold induction over the vehicle control.
Conclusion
This compound is a valuable tool for studying PKC-mediated signaling pathways and their role in cellular processes such as apoptosis and inflammation. The protocols provided herein offer a framework for investigating the cellular effects of this compound. It is crucial to empirically determine the optimal experimental conditions, including cell density, compound concentration, and incubation time, for each specific cell line and research question.
Disclaimer: This document is intended for research use only. The protocols and data are provided as a guide and may require optimization. Always follow standard laboratory safety procedures.
References
- 1. Synergistic Reactivation of Latent HIV Expression by Ingenol-3-Angelate, PEP005, Targeted NF-kB Signaling in Combination with JQ1 Induced p-TEFb Activation | PLOS Pathogens [journals.plos.org]
- 2. Modulation of age-related NF-kappaB activation by dietary zingerone via MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ingenol derivatives inhibit proliferation and induce apoptosis in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ingenol esters induce apoptosis in Jurkat cells through an AP-1 and NF-kappaB independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Studies of Ingenol-5,20-acetonide and Related Ingenol Esters on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol-5,20-acetonide is a key synthetic intermediate derived from ingenol (B1671944), a diterpenoid isolated from plants of the Euphorbia genus. While ingenol itself demonstrates biological activity, including the activation of protein kinase C (PKC), its derivatives, particularly ingenol esters, have been the primary focus of anticancer research due to their enhanced potency and specific activities. This compound serves as a crucial building block for the semi-synthesis of various ingenol esters, allowing for modifications at the C-3 and C-20 positions to explore structure-activity relationships.
This document provides an overview of the in vitro applications of ingenol derivatives on cancer cell lines, with a focus on the methodologies and signaling pathways relevant for studying compounds derived from this compound. Although direct cytotoxic data for this compound on cancer cell lines is not extensively available in the public domain, the protocols and data presented for its closely related and biologically active esters serve as a comprehensive guide for the evaluation of novel ingenol compounds.
Data Presentation: Cytotoxicity of Ingenol Derivatives
The following tables summarize the cytotoxic activity of various ingenol esters across a range of human cancer cell lines. This data is crucial for comparative analysis and for understanding the therapeutic potential of this class of compounds.
Table 1: IC50 Values of Ingenol Mebutate (PEP005) and a Derivative (AAI) in Leukemia Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 3-O-angeloyl-20-O-acetyl ingenol (AAI) | K562 | Chronic Myeloid Leukemia | ~1 | [1] |
| Ingenol Mebutate | K562 | Chronic Myeloid Leukemia | ~1 | [1] |
| 3-O-angeloyl-20-O-acetyl ingenol (AAI) | HL-60 | Acute Promyelocytic Leukemia | Sensitive | [1] |
Note: AAI showed similar or slightly better activity at low concentrations compared to Ingenol Mebutate.[1]
Table 2: Cytotoxicity of Ingenol Mebutate in Various Cancer Cell Lines
| Cell Line | Cancer Type | Cytotoxic Potency (µM) | Reference |
| Human Keratinocytes | Normal | 200-300 | [2] |
| HSC-5 | Squamous Cell Carcinoma | 200-300 | [2] |
| HeLa | Cervical Carcinoma | 200-300 | [2] |
Table 3: Comparative Efficacy of Semi-Synthetic Ingenol Derivatives
| Compound | Cancer Type | Relative Efficacy | Reference |
| IngC (ingenol-3-dodecanoate) | Esophageal Cancer | 6.6-fold higher than Ingenol-3-angelate | [3] |
| IngC (ingenol-3-dodecanoate) | Esophageal Cancer | 3.6-fold higher than Ingenol 3,20-dibenzoate | [3] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the in vitro anticancer activity of ingenol derivatives.
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol is adapted from studies on semi-synthetic ingenol derivatives.[3]
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the ingenol compound in the appropriate cell culture medium. Add the diluted compound to the wells, ensuring a final volume of 100 µL per well. Include vehicle-treated control wells.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.
-
Incubation with Reagent: Incubate the plates for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a 96-well plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is based on the investigation of apoptosis induction by ingenol esters.[4]
-
Cell Treatment: Seed cells in 6-well plates and treat with the ingenol compound at various concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, and wash with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the control.
Protocol 3: Western Blot Analysis of Signaling Proteins
This protocol is to assess the effect of ingenol compounds on key signaling pathways.[1][5]
-
Protein Extraction: Treat cells with the ingenol compound for the desired time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-PKCδ, phospho-ERK, phospho-AKT, cleaved caspase-3, XIAP, c-FLIP) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the protein bands and normalize to a loading control like β-actin or GAPDH.
Mandatory Visualizations
Signaling Pathways of Ingenol Esters
References
- 1. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ingenol Mebutate-Induced Cell Death Patterns in Normal and Cancer Epithelial Cells - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 3. Modified ingenol semi-synthetic derivatives from Euphorbia tirucalli induce cytotoxicity on a large panel of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Protein Kinase C (PKC) Pathways using Ingenol-5,20-acetonide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol-5,20-acetonide is a derivative of ingenol (B1671944), a diterpenoid natural product isolated from plants of the Euphorbia genus. Ingenol and its esters are well-established activators of Protein Kinase C (PKC), a family of serine/threonine kinases that play crucial roles in a myriad of cellular signaling pathways, including cell proliferation, differentiation, apoptosis, and inflammation. Dysregulation of PKC signaling is implicated in various diseases, most notably cancer. While ingenol mebutate (PEP005) is a more commonly studied PKC activator, this compound, often used as a synthetic intermediate, also holds potential as a research tool to dissect PKC-dependent signaling cascades.
These application notes provide a comprehensive overview of the use of this compound for studying PKC pathways, including its mechanism of action, protocols for key experiments, and relevant quantitative data for related ingenol compounds to guide experimental design.
Mechanism of Action
This compound, like other ingenol derivatives, is believed to exert its biological effects primarily through the activation of PKC isoforms. The proposed mechanism involves:
-
Binding to the C1 Domain: Ingenol compounds bind to the C1 domain of conventional (cPKC) and novel (nPKC) PKC isoforms, the same domain that binds the endogenous activator diacylglycerol (DAG) and tumor-promoting phorbol (B1677699) esters.
-
PKC Activation and Translocation: This binding event induces a conformational change in the PKC protein, leading to its activation. Activated PKC often translocates from the cytosol to cellular membranes, such as the plasma membrane, nuclear membrane, and mitochondria, where it can phosphorylate its downstream substrates.[1][2][3]
-
Downstream Signaling Cascades: Activated PKC isoforms can initiate a variety of downstream signaling pathways. A key pathway activated by ingenol compounds is the Ras/Raf/MEK/ERK (MAPK) pathway.[4][5][6] Additionally, modulation of the PI3K/AKT signaling pathway has also been observed.[3][4]
-
Cellular Outcomes: The activation of these pathways by ingenol compounds can lead to diverse cellular responses, including the induction of apoptosis (programmed cell death), cell cycle arrest, or cellular necrosis, depending on the cell type and the concentration of the compound.[1][2][7][8] Specifically, the pro-apoptotic effects in some cancer cells are often mediated through the activation of PKCδ.[1][2][4]
Data Presentation
The following tables summarize quantitative data for ingenol and its closely related derivative, ingenol-3-angelate (ingenol mebutate), which can serve as a reference for designing experiments with this compound. It is important to note that the potency of this compound may differ, and empirical determination of optimal concentrations is recommended.
Table 1: Binding Affinity of Ingenol and Ingenol-3-angelate to PKC
| Compound | PKC Isoform(s) | Binding Affinity (Ki) | Reference |
| Ingenol | PKC | 30 µM | [9] |
| Ingenol-3-angelate | PKCα | 0.3 ± 0.02 nM | [5] |
| Ingenol-3-angelate | PKCβ | 0.105 ± 0.019 nM | [5] |
| Ingenol-3-angelate | PKCγ | 0.162 ± 0.004 nM | [5] |
| Ingenol-3-angelate | PKCδ | 0.376 ± 0.041 nM | [5] |
| Ingenol-3-angelate | PKCε | 0.171 ± 0.015 nM | [5] |
Table 2: Effective Concentrations of Ingenol Compounds in Cellular Assays
| Compound | Cell Line(s) | Assay | Effective Concentration (EC50) / Concentration Used | Reference |
| Ingenol | Various | Biological Activity | 30 µM - 1 mM | [9] |
| Ingenol Mebutate | CTCL cell lines | Apoptosis Induction | 50 nM (for 24, 48, 72h) | |
| Ingenol Mebutate | Keratinocytes, SCC cells | Inhibition of Viability | 100 nM | [5][6] |
| Ingenol Mebutate | Colo205 colon cancer cells | Apoptosis Induction | Time and concentration-dependent | [3][4] |
| Ingenol Mebutate | Pancreatic cancer cells | Inhibition of Growth (IC50) | 43.1 ± 16.8 nM (72h) | [3] |
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on PKC pathways. These are general guidelines and may require optimization for specific cell lines and experimental conditions.
Protocol 1: In Vitro PKC Activity Assay
This protocol is designed to determine the direct effect of this compound on the enzymatic activity of purified PKC isoforms.
Materials:
-
Purified recombinant PKC isoforms (e.g., PKCα, PKCδ)
-
This compound stock solution (in DMSO)
-
PKC substrate (e.g., myelin basic protein, specific peptide substrate)
-
Assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM CaCl2, 0.1 mg/mL BSA)
-
Phosphatidylserine (PS) and Diacylglycerol (DAG) as co-factors
-
[γ-³²P]ATP
-
Phosphocellulose paper or other capture method
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, PKC substrate, and co-factors (PS and DAG).
-
Add varying concentrations of this compound to the reaction mixture. Include a vehicle control (DMSO) and a positive control (e.g., phorbol 12-myristate 13-acetate, PMA).
-
Initiate the reaction by adding the purified PKC enzyme to the mixture and incubate at 30°C for 10-20 minutes.
-
Start the phosphorylation reaction by adding [γ-³²P]ATP and incubate for an additional 10-15 minutes at 30°C.
-
Stop the reaction by spotting the mixture onto phosphocellulose paper and washing extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the PKC activity relative to the control and plot the dose-response curve to determine the EC50 of this compound.
Protocol 2: Western Blot Analysis of PKC Activation and Downstream Signaling
This protocol allows for the detection of PKC isoform translocation (a hallmark of activation) and the phosphorylation status of downstream signaling proteins.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Subcellular fractionation kit (optional, for translocation analysis)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies against:
-
PKC isoforms (total and phosphorylated forms, e.g., pPKCδ)
-
ERK1/2 (total and phosphorylated forms, pERK1/2)
-
AKT (total and phosphorylated forms, pAKT)
-
Loading control (e.g., β-actin, GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for different time points (e.g., 15 min, 30 min, 1h, 6h, 24h). Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
(Optional) Perform subcellular fractionation to separate cytosolic and membrane fractions.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Protocol 3: Cell Viability and Apoptosis Assays
These assays are used to determine the functional consequences of PKC pathway activation by this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide staining kit)
-
Flow cytometer
Procedure for Cell Viability (MTT Assay):
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with a range of concentrations of this compound for desired time periods (e.g., 24h, 48h, 72h).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO or acidic isopropanol).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Procedure for Apoptosis (Annexin V/PI Staining):
-
Seed cells in a 6-well plate and treat with this compound as described above.
-
Harvest the cells (including any floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for studying the effects of this compound.
Caption: PKC signaling pathway activated by this compound.
Caption: General experimental workflow for studying this compound.
Conclusion
This compound represents a valuable tool for researchers investigating the intricate roles of PKC signaling in cellular physiology and pathology. By activating specific PKC isoforms, this compound can be utilized to elucidate downstream signaling events and their functional consequences. The protocols and data provided herein offer a solid foundation for initiating studies with this compound. However, due to the cell-type specific nature of PKC signaling, it is imperative to empirically determine the optimal experimental conditions for each biological system under investigation. Further research into the specific isoform selectivity and potency of this compound will undoubtedly enhance its utility as a precise pharmacological probe for dissecting PKC-mediated pathways.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. Exploring ingenol mebutate's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 3. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ingenol Mebutate: A Succinct Review of a Succinct Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Specific binding to protein kinase C by ingenol and its induction of biological responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the HPLC Purification of Ingenol-5,20-acetonide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the purification of Ingenol-5,20-acetonide using High-Performance Liquid Chromatography (HPLC). The protocols are based on established methods for the separation of structurally related diterpenoids and other natural products.
Introduction
This compound is a key intermediate in the synthesis of various ingenol (B1671944) esters, a class of compounds with significant biological activity. Achieving high purity of this intermediate is crucial for subsequent synthetic steps and for ensuring the quality of the final active pharmaceutical ingredient. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of such natural product derivatives. This application note details a reversed-phase HPLC method that can be effectively employed for the purification of this compound.
Data Presentation
Compound Properties
| Property | Value | Source |
| Molecular Formula | C₂₃H₃₂O₅ | - |
| Molecular Weight | 388.5 g/mol | - |
| Solubility | Soluble in DMSO, Methanol (B129727), Dichloromethane | general knowledge |
Recommended HPLC Parameters
Based on methods for similar diterpenoid compounds, a reversed-phase HPLC approach is recommended. Both isocratic and gradient elution methods can be effective.
Table 1: Isocratic HPLC Method Parameters
| Parameter | Recommended Value |
| Stationary Phase | C18 (Octadecyl-bonded silica), 5 µm particle size |
| Column Dimensions | Preparative scale (e.g., 250 mm x 21.2 mm) |
| Mobile Phase | Methanol:Water (85:15, v/v) with 0.1% Formic Acid |
| Flow Rate | 15-20 mL/min (for preparative scale) |
| Detection Wavelength | 210 nm |
| Temperature | Ambient |
| Injection Volume | Dependent on sample concentration and column capacity |
Table 2: Gradient HPLC Method Parameters
| Time (min) | % Methanol | % Water (with 0.1% Formic Acid) |
| 0 | 70 | 30 |
| 20 | 95 | 5 |
| 25 | 95 | 5 |
| 30 | 70 | 30 |
Experimental Protocols
Sample Preparation
-
Dissolve the crude this compound sample in a minimal amount of the initial mobile phase (e.g., 70% Methanol in water with 0.1% Formic Acid).
-
Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
HPLC Purification Workflow
The following diagram illustrates the general workflow for the HPLC purification of this compound.
Caption: HPLC Purification Workflow for this compound.
Purification Procedure
-
System Equilibration: Equilibrate the preparative HPLC system with the initial mobile phase composition until a stable baseline is achieved. For the isocratic method, this will be 85% methanol in water with 0.1% formic acid. For the gradient method, start with 70% methanol in water with 0.1% formic acid.
-
Injection: Inject the filtered sample onto the column. The injection volume will depend on the concentration of the sample and the loading capacity of the preparative column.
-
Elution and Fraction Collection:
-
Isocratic Method: Run the mobile phase at a constant composition of 85% methanol in water with 0.1% formic acid.
-
Gradient Method: Start the gradient as detailed in Table 2.
-
Monitor the chromatogram at 210 nm. Collect fractions corresponding to the peak of interest, which is expected to be the major peak if the crude material is of reasonable purity.
-
-
Post-Purification Analysis:
-
Analyze the collected fractions using an analytical scale HPLC with the same or a similar method to confirm the purity of each fraction.
-
Pool the fractions that meet the desired purity level (e.g., >98%).
-
-
Solvent Removal:
-
Remove the HPLC solvent from the pooled fractions using a rotary evaporator under reduced pressure.
-
Further dry the purified this compound under high vacuum to remove any residual solvent.
-
Signaling Pathways and Logical Relationships
The purification of this compound is a critical step in the synthesis of pharmacologically active ingenol esters. The logical relationship is straightforward: the purity of the starting material directly impacts the yield and purity of the final product.
Caption: Synthetic pathway logic for ingenol esters.
Conclusion
The described reversed-phase HPLC method provides a robust and effective protocol for the purification of this compound. By following these guidelines, researchers can obtain high-purity material suitable for further synthetic transformations and biological testing. The use of a C18 stationary phase with a methanol-water mobile phase system is a well-established technique for the separation of moderately polar natural products and their derivatives.
Application Notes and Protocols for the Analytical Characterization of Ingenol-5,20-acetonide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the structural characterization and quantification of Ingenol-5,20-acetonide. This document is intended to guide researchers in establishing robust analytical methods for this compound in a drug development setting.
Introduction
This compound is a key intermediate in the synthesis of various ingenol (B1671944) derivatives, a class of diterpenoids known for their potent biological activities, including the activation of Protein Kinase C (PKC)[1][2]. As an important precursor to pharmacologically active molecules, rigorous analytical characterization of this compound is crucial to ensure its identity, purity, and stability. This document outlines protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Chemical Formula | C₂₃H₃₂O₅ | N/A |
| Molecular Weight | 388.50 g/mol | N/A |
| CAS Number | 77573-43-4 | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO, Chloroform (B151607), Dichloromethane, Ethyl Acetate, Acetone | N/A |
| Storage | Store at -20°C for short-term and -80°C for long-term | N/A |
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of this compound and for quantifying it in various matrices. A reverse-phase HPLC method is generally suitable for this purpose.
Application Note
A well-developed HPLC method can separate this compound from its synthetic precursors, degradation products, and other related impurities. The acetonide functional group increases the compound's hydrophobicity compared to the parent ingenol, leading to longer retention times on a C18 column. UV detection is appropriate due to the presence of a chromophore in the ingenol backbone.
Experimental Protocol: HPLC-UV
Objective: To determine the purity of an this compound sample.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Autosampler and data acquisition software
Reagents:
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (optional, for improving peak shape)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% formic acid (v/v)
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (v/v)
-
Degas both mobile phases prior to use.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in acetonitrile at a concentration of 1 mg/mL.
-
Prepare a working standard solution by diluting the stock solution to 0.1 mg/mL with the initial mobile phase composition.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in acetonitrile to a final concentration of approximately 0.1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
UV Detection: 210 nm
-
Gradient Program:
-
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 50 | 50 |
| 20.0 | 0 | 100 |
| 25.0 | 0 | 100 |
| 25.1 | 50 | 50 |
| 30.0 | 50 | 50 |
-
Data Analysis:
-
Integrate the peak corresponding to this compound in the chromatogram.
-
Calculate the purity of the sample by dividing the peak area of the main component by the total peak area of all components, expressed as a percentage.
-
Experimental Workflow
Caption: Workflow for HPLC Purity Analysis of this compound.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure of this compound. When coupled with a liquid chromatography system (LC-MS), it can also be used for sensitive quantification.
Application Note
Electrospray ionization (ESI) is a suitable ionization technique for this compound, typically forming protonated molecules [M+H]⁺ in positive ion mode. High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, which is used to confirm the elemental composition. Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pattern, providing valuable structural information. A study on the metabolic profiles of ingenol using UPLC-Q/TOF-MS provides insights into the fragmentation behavior of the ingenol core.
Experimental Protocol: LC-MS (UPLC-Q/TOF-MS)
Objective: To confirm the molecular weight and obtain fragmentation data for this compound.
Instrumentation:
-
UPLC system coupled to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer with an ESI source.
Reagents:
-
Acetonitrile, LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
This compound sample
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 10 µg/mL) in 50:50 acetonitrile:water with 0.1% formic acid.
-
-
UPLC Conditions:
-
Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient: A suitable gradient to elute the compound of interest (e.g., 5-95% B over 5 minutes).
-
-
Mass Spectrometry Conditions (Positive ESI Mode):
-
Capillary Voltage: 3.0 kV
-
Sampling Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
Scan Range: m/z 100-1000
-
MS/MS: For fragmentation data, select the precursor ion ([M+H]⁺) and apply a collision energy ramp (e.g., 10-40 eV).
-
Data Analysis:
-
Extract the mass spectrum for the chromatographic peak corresponding to this compound.
-
Determine the accurate mass of the protonated molecule and compare it to the theoretical mass.
-
Analyze the MS/MS spectrum to identify characteristic fragment ions.
Logical Relationship of MS Analysis
Caption: Logical workflow for MS-based structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the complete structural elucidation of this compound. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is required for unambiguous assignment of all proton and carbon signals.
Application Note
The ¹H NMR spectrum of this compound will show characteristic signals for the ingenol backbone protons and the two methyl groups of the acetonide moiety. The ¹³C NMR spectrum will confirm the total number of carbons and provide information about their chemical environment. 2D NMR experiments are essential for establishing connectivity within the molecule. For instance, COSY (Correlation Spectroscopy) reveals proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the carbon skeleton.
Experimental Protocol: 1D and 2D NMR
Objective: To perform complete structural assignment of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a suitable probe.
Reagents:
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent.
-
This compound sample (typically 5-10 mg).
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in ~0.6 mL of CDCl₃ in a standard 5 mm NMR tube.
-
-
1D NMR Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Typical parameters include a 90° pulse, a spectral width of ~12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans for good signal-to-noise.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger spectral width (~220 ppm) and a longer acquisition time are typically required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) should be performed to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Acquisition:
-
COSY: Acquire a gradient-enhanced COSY spectrum to identify ¹H-¹H spin systems.
-
HSQC: Acquire a gradient-enhanced HSQC spectrum to identify ¹H-¹³C one-bond correlations.
-
HMBC: Acquire a gradient-enhanced HMBC spectrum to identify long-range ¹H-¹³C correlations (2-3 bonds). The optimization of the long-range coupling constant (e.g., 8 Hz) is important.
-
-
Data Processing and Analysis:
-
Process all spectra using appropriate software (e.g., Fourier transformation, phase correction, baseline correction).
-
Reference the spectra to the residual solvent signal (CDCl₃: δH 7.26 ppm, δC 77.16 ppm).
-
Integrate the ¹H NMR signals.
-
Analyze the 2D spectra to build up the molecular structure by connecting the spin systems and functional groups.
-
NMR Data Interpretation Workflow
Caption: Workflow for NMR-based structure elucidation.
Signaling Pathway Context
Ingenol derivatives are well-known activators of Protein Kinase C (PKC). Understanding this signaling pathway is crucial for researchers working on the biological activity of compounds derived from this compound.
Application Note
Ingenol esters, which can be synthesized from this compound, act as diacylglycerol (DAG) analogs, binding to the C1 domain of conventional and novel PKC isoforms. This activation leads to the translocation of PKC to the cell membrane and subsequent phosphorylation of downstream targets. This can trigger various cellular responses, including the activation of pro-inflammatory pathways (e.g., NF-κB) and cell growth/differentiation pathways (e.g., MAPK/ERK).
Protein Kinase C (PKC) Signaling Pathway
Caption: Simplified PKC signaling pathway activated by ingenol esters.
References
- 1. Dual Role of Novel Ingenol Derivatives from Euphorbia tirucalli in HIV Replication: Inhibition of De Novo Infection and Activation of Viral LTR | PLOS One [journals.plos.org]
- 2. Dual effects of the novel ingenol derivatives on the acute and latent HIV-1 infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Use of Ingenol-5,20-acetonide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ingenol-5,20-acetonide is a diterpenoid and a key intermediate in the semi-synthesis of various biologically active ingenol (B1671944) esters. While ingenol itself demonstrates activity, its derivatives, such as Ingenol Mebutate (PEP005), have garnered significant attention for their potent anti-cancer and anti-HIV latency activities. The core mechanism of action for these compounds is the activation of Protein Kinase C (PKC), which triggers downstream signaling cascades leading to apoptosis in cancer cells and the reactivation of latent HIV.[1][2] This document provides detailed application notes and experimental protocols relevant to the use of this compound and its derivatives in a medicinal chemistry research setting.
Data Presentation
The following tables summarize the quantitative data for various ingenol derivatives in anti-cancer and anti-HIV latency reversal studies.
Table 1: Anti-Cancer Activity of Ingenol Derivatives
| Compound | Cell Line | Assay Type | IC50/EC50 | Reference |
| Ingenol Mebutate (PEP005) | Panc-1 (Pancreatic Cancer) | Cell Survival Assay | IC50: 43.1 ± 16.8 nM | |
| Ingenol-20-benzoate | T47D (Breast Cancer) | Cell Growth Inhibition | Significant Inhibition | [3] |
| Ingenol-20-benzoate | MDA-MB-231 (Breast Cancer) | Cell Growth Inhibition | Significant Inhibition | [3] |
| Ingenol-3-hexanoate (IngB) | Various Cancer Cell Lines | Cytotoxicity Assay | Dose-dependent effects | [4] |
| Ingenol-3-dodecanoate (IngC) | Esophageal Cancer Cell Lines | Cytotoxicity Assay | 3.6 to 6.6-fold more potent than other ingenol esters | [4] |
Table 2: HIV Latency Reversal Activity of Ingenol Derivatives
| Compound | Cell Line Model | Assay Type | EC50 | Reference |
| Ingenol-3-acrylate (Ing 3-R) | J-Lat 10.6 | GFP Expression (Flow Cytometry) | 58 nM | [2] |
| Ingenol Mebutate (Ing M) | J-Lat 10.6 | GFP Expression (Flow Cytometry) | 211 nM | [2] |
| Ingenol-3-hexanoate (IngB) | J-Lat A1 | GFP Expression (Flow Cytometry) | ~3-6 nM | [5] |
| PEP005 | J-Lat A1 | GFP Expression (Flow Cytometry) | More potent than Prostratin at 2 µM | [6] |
| Ingenol 3,20-dibenzoate | Primary CD4+ T cells from aviremic patients | Viral Release Assay | Robust viral reactivation | [7] |
Experimental Protocols
Synthesis of Ingenol Esters from this compound (Representative Protocol)
This compound serves as a protected intermediate for the selective esterification at the C3 position. The following is a general, representative protocol for the synthesis of an ingenol ester.
Objective: To synthesize an ingenol ester (e.g., Ingenol-3-angelate) from this compound.
Materials:
-
This compound
-
Angelic anhydride (B1165640) (or other desired acylating agent)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Aqueous hydrochloric acid (e.g., 1 M)
-
Tetrahydrofuran (THF)
Procedure:
-
Esterification:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add DMAP (catalytic amount) to the solution.
-
Add the acylating agent (e.g., angelic anhydride) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude protected ingenol ester.
-
Purify the crude product by silica gel column chromatography.
-
-
Deprotection:
-
Dissolve the purified, protected ingenol ester in a suitable solvent such as THF.
-
Add aqueous hydrochloric acid to the solution.
-
Stir the reaction at room temperature and monitor by TLC until the deprotection is complete.
-
Neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the final ingenol ester.
-
Further purification can be performed by chromatography if necessary.
-
Cell Viability and Apoptosis Assay in Cancer Cells
Objective: To assess the cytotoxic and pro-apoptotic effects of an ingenol derivative on a cancer cell line.
Materials:
-
Cancer cell line (e.g., Panc-1, T47D)
-
Complete cell culture medium
-
Ingenol derivative stock solution (dissolved in DMSO)
-
96-well plates for viability assays
-
6-well plates for apoptosis assays
-
MTT or WST-1 reagent for viability assay
-
Annexin V-FITC Apoptosis Detection Kit[8]
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in 96-well plates for viability assays and 6-well plates for apoptosis assays at a predetermined density.
-
Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Treatment:
-
Prepare serial dilutions of the ingenol derivative in complete culture medium from the stock solution.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the ingenol derivative. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay (MTT/WST-1):
-
After the incubation period, add the MTT or WST-1 reagent to each well of the 96-well plate according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the formation of formazan (B1609692) crystals.
-
Add the solubilization solution (for MTT assay) and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
-
-
Apoptosis Assay (Annexin V/PI Staining):
-
After treatment in the 6-well plates, collect both the floating and adherent cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided in the Annexin V-FITC kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.[4]
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
-
HIV Latency Reversal Assay
Objective: To evaluate the ability of an ingenol derivative to reactivate latent HIV-1 expression in a cell line model.
Materials:
-
J-Lat Full-Length HIV-1 Latency Model cell line (e.g., J-Lat 10.6), which contains a latent HIV provirus with a GFP reporter.[2]
-
RPMI-1640 medium supplemented with fetal bovine serum and antibiotics.
-
Ingenol derivative stock solution (in DMSO).
-
Positive control (e.g., PMA or TNF-α).
-
Flow cytometer.
Procedure:
-
Cell Culture and Treatment:
-
Culture the J-Lat cells in complete RPMI-1640 medium.
-
Seed the cells in a 24-well plate at a suitable density.
-
Treat the cells with a range of concentrations of the ingenol derivative. Include a vehicle control and a positive control.
-
Incubate the cells for 24 hours at 37°C with 5% CO2.[2]
-
-
Flow Cytometry Analysis:
-
After the incubation period, harvest the cells and wash them with PBS.
-
Resuspend the cells in PBS for flow cytometry analysis.
-
Measure the percentage of GFP-positive cells using a flow cytometer. The GFP expression indicates the reactivation of the latent HIV provirus.[2]
-
-
Data Analysis:
-
Calculate the percentage of HIV-1 reactivation compared to the positive control.
-
Plot the dose-response curve and determine the EC50 value for the ingenol derivative.[2]
-
PKC Activation Assay by Western Blot
Objective: To determine if an ingenol derivative activates the PKC signaling pathway by detecting the phosphorylation of downstream substrates.
Materials:
-
Cell line of interest.
-
Ingenol derivative.
-
Cell lysis buffer.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-phospho-PKC substrate, anti-total PKC, anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with the ingenol derivative for various time points.
-
Wash the cells with cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-PKC substrate) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with antibodies for total PKC and a loading control like GAPDH to ensure equal protein loading.[9]
-
Mandatory Visualizations
Caption: PKC Signaling Pathway Activated by Ingenol Derivatives.
Caption: General Experimental Workflow for Ingenol Derivatives.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. journals.asm.org [journals.asm.org]
- 3. Ingenol derivatives inhibit proliferation and induce apoptosis in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Reactivation of HIV latency by a newly modified Ingenol derivative via protein kinase Cδ–NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Ex Vivo Bioactivity and HIV-1 Latency Reversal by Ingenol Dibenzoate and Panobinostat in Resting CD4+ T Cells from Aviremic Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ingenol-5,20-acetonide
Welcome to the technical support center for the synthesis of Ingenol-5,20-acetonide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this key intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yield in the acetonide protection of ingenol (B1671944) can stem from several factors:
-
Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material (ingenol) is still present, consider extending the reaction time or increasing the temperature moderately.
-
Suboptimal Reagents: The quality of reagents is critical.
-
Acetone (B3395972) Source: Use anhydrous acetone or a ketone equivalent like 2,2-dimethoxypropane (B42991) (DMP). DMP can be advantageous as it acts as both the acetone source and a water scavenger, driving the equilibrium towards the product.
-
Catalyst Activity: The acid catalyst (e.g., p-toluenesulfonic acid) may be old or inactive. Use a fresh batch of the catalyst.
-
-
Presence of Water: Traces of water in the reaction mixture can hydrolyze the formed acetonide or prevent the reaction from proceeding efficiently. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Degradation of Ingenol: Ingenol is a complex and sensitive molecule. Prolonged exposure to harsh acidic conditions can lead to degradation or side reactions. It is crucial to use a catalytic amount of acid and monitor the reaction closely to avoid over-running it.
-
Purification Losses: The purification process, typically column chromatography, can lead to significant loss of product if not optimized. See Q3 for purification tips.
Q2: I am observing multiple spots on my TLC plate after the reaction. What are these side products and how can I minimize them?
A2: The formation of side products is a common challenge. Potential side products include:
-
Over-acylation/Protection: While the 5,20-diol is the most reactive for acetonide formation, other diol pairings on the ingenol scaffold could potentially react under forcing conditions, leading to bis-acetonides or other protected species.[1]
-
Acyl Migration: Ingenol and its esters are known to be susceptible to acyl migrations, which can be catalyzed by acid or base.[2] While less of a concern for the unesterified ingenol, any residual acyl groups from the isolation process could rearrange under the reaction conditions.
-
Degradation Products: As mentioned in A1, strong acidic conditions can lead to degradation of the ingenol core.
To minimize side products:
-
Use Mild Catalysts: Consider using milder acid catalysts such as pyridinium (B92312) p-toluenesulfonate (PPTS) or an acidic resin, which can be easily filtered off.[3]
-
Control Stoichiometry: Use a controlled amount of 2,2-dimethoxypropane (1.5 to 2 equivalents) to favor the formation of the mono-acetonide.
-
Optimize Reaction Time: Stop the reaction as soon as the starting material is consumed (as determined by TLC) to prevent the formation of degradation products.
Q3: I'm having difficulty purifying this compound by column chromatography. What is the recommended procedure?
A3: Purification of this compound requires careful chromatographic technique.
-
Stationary Phase: Use silica (B1680970) gel as the stationary phase. It may be beneficial to neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (B128534) (e.g., 0.5-1%) to prevent degradation of the acid-sensitive product on the column.
-
Mobile Phase: A gradient elution system of ethyl acetate (B1210297) in hexanes or heptane (B126788) is commonly effective. Start with a low polarity mixture (e.g., 10-20% ethyl acetate) and gradually increase the polarity to elute your product.
-
Monitoring: Use TLC to guide your fraction collection. A common stain for ingenol derivatives is a vanillin (B372448) solution or ceric ammonium (B1175870) molybdate (B1676688) (CAM) stain, followed by gentle heating.
-
Alternative Methods: For difficult separations, consider alternative chromatography techniques such as flash chromatography with high-performance cartridges or, in some cases, preparative HPLC.
Q4: Can I use acetone directly instead of 2,2-dimethoxypropane (DMP)?
A4: Yes, acetone can be used directly, often with a dehydrating agent. However, DMP is frequently preferred because the methanol (B129727) byproduct is less nucleophilic than water and its formation helps to drive the reaction to completion. If using acetone, it is crucial to use it in large excess and employ a method for water removal, such as a Dean-Stark apparatus or the inclusion of molecular sieves in the reaction mixture.
Data Presentation: Comparison of Acetonide Protection Conditions
The following table summarizes various conditions reported for the acetonide protection of diols, which can be adapted for the synthesis of this compound. Yields are representative for general diols and may vary for the specific ingenol substrate.
| Catalyst | Acetone Source | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| p-Toluenesulfonic acid (p-TsOH) | 2,2-Dimethoxypropane | Dichloromethane (B109758) | Room Temp | ~95 | [4] |
| Pyridinium p-toluenesulfonate (PPTS) | 2,2-Dimethoxypropane | Dichloromethane | Room Temp | 88 | [5] |
| Camphorsulfonic acid (CSA) | 2-Methoxypropene | Dichloromethane | Room Temp | 95 | |
| Iodine (catalytic) | 2,2-Dimethoxypropane | None (neat) | Room Temp | 75-80 | |
| Cation Exchange Resin (e.g., Amberlyst) | Acetone | Toluene or neat | Reflux | Good to Excellent | [3] |
| Zirconium tetrachloride (ZrCl₄) | Acetone | Dichloromethane | Room Temp | Very Good | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the semisynthesis of Ingenol 3-Angelate and represents a high-yielding method.[5][7][8]
Materials:
-
Ingenol
-
2,2-Dimethoxypropane (DMP)
-
Pyridinium p-toluenesulfonate (PPTS)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (Hexanes, Ethyl Acetate)
Procedure:
-
Dissolve ingenol (1 equivalent) in anhydrous dichloromethane.
-
Add 2,2-dimethoxypropane (1.5 equivalents) to the solution.
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (e.g., 0.1 equivalents).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC (e.g., using a 50:50 hexanes:ethyl acetate mobile phase). The product, this compound, will have a higher Rf value than the more polar ingenol starting material.
-
Once the reaction is complete (typically 1-3 hours), quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound as a white solid.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound from ingenol.
Troubleshooting Logic Diagram
This diagram provides a logical decision-making process for troubleshooting low reaction yields.
Biological Context: PKC Signaling Pathway
Ingenol derivatives are potent activators of Protein Kinase C (PKC). Understanding this pathway is crucial for drug development professionals. Ingenol mimics the endogenous ligand diacylglycerol (DAG), leading to downstream signaling events.
References
- 1. EP0669308B1 - Isolongifolanol derivatives, their preparation and their use - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. iosrjournals.org [iosrjournals.org]
- 4. rsc.org [rsc.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Acetonides [organic-chemistry.org]
- 7. [PDF] Semisynthesis of Ingenol 3-Angelate (PEP005): Efficient Stereoconservative Angeloylation of Alcohols | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Preventing acyl migration in reactions with Ingenol-5,20-acetonide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ingenol-5,20-acetonide. The focus is on preventing acyl migration during chemical reactions, a common challenge that can affect the bioactivity of ingenol (B1671944) derivatives.
Frequently Asked Questions (FAQs)
Q1: What is acyl migration and why is it a concern in reactions with ingenol derivatives?
Acyl migration is an intramolecular reaction where an acyl group moves from one position to another within a molecule, typically between adjacent hydroxyl groups. In the context of ingenol esters, this rearrangement can lead to the formation of undesired isomers with altered biological activity, potentially compromising the efficacy and safety of therapeutic candidates.[1][2] Computational studies suggest that this process can be catalyzed by water.[2]
Q2: How does the this compound protecting group help prevent acyl migration?
The 5,20-acetonide group protects the hydroxyl groups at the C-5 and C-20 positions of the ingenol backbone. By masking these reactive sites, it directs acylation to other free hydroxyl groups, most commonly at the C-3 position, and physically prevents the acyl group from migrating to the C-5 and C-20 positions. This strategy is crucial for the regioselective synthesis of specific ingenol esters, such as ingenol-3-angelate (ingenol mebutate).
Q3: What are the general conditions for acylating this compound while minimizing acyl migration?
Successful acylation of this compound with minimal side reactions typically involves the use of a nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP), often in combination with a non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the acid byproduct. The choice of solvent is also critical, with polar aprotic solvents like acetonitrile (B52724) being commonly used. Microwave-assisted synthesis can significantly shorten reaction times and improve yields.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of the desired acylated product. | 1. Incomplete reaction due to steric hindrance of the acylating agent or the ingenol substrate. 2. Inefficient catalysis. 3. Suboptimal reaction temperature or time. | 1. Use a more reactive acylating agent (e.g., acyl chloride or anhydride). 2. Increase the amount of catalyst (e.g., DMAP). Consider alternative, more potent catalysts if necessary. 3. For thermally stable compounds, consider increasing the reaction temperature or using microwave irradiation to accelerate the reaction.[3] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
| Observation of acyl migration to other positions despite the acetonide protection. | 1. Partial deprotection of the acetonide group under the reaction conditions. 2. Presence of water in the reaction mixture, which can catalyze acyl migration.[2] | 1. Ensure the reaction conditions are strictly anhydrous. Use dry solvents and reagents. 2. Check the stability of the acetonide group under the chosen reaction conditions. If necessary, use milder bases or reaction temperatures. |
| Formation of unexpected side products. | 1. Reaction of the acylating agent with the solvent or catalyst. 2. Isomerization of the acyl group (e.g., angelate to tiglate). 3. Competing elimination reactions at high temperatures. | 1. Choose an inert solvent that does not react with the acylating agent. 2. Employ stereoconservative esterification methods. The use of specific coupling agents may be necessary to prevent isomerization. 3. Optimize the reaction temperature and time to favor the desired acylation over elimination. |
| Difficulty in purifying the final product. | 1. Co-elution of the product with unreacted starting material or byproducts during chromatography. 2. Hydrolysis of the ester during workup or purification. | 1. Optimize the chromatographic conditions (e.g., solvent system, gradient) for better separation. Derivatization of a small sample may help in identifying the optimal separation method. 2. Perform the workup and purification under neutral or slightly acidic conditions to minimize ester hydrolysis. Use of a buffered aqueous wash may be beneficial. |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of Ingenol-3-(4-isoxazolecarboxylate)-5,20-acetonide
This protocol is adapted from the synthesis of ingenol disoxate, demonstrating a robust method for the selective acylation of the C-3 hydroxyl group of this compound.[3]
Materials:
-
This compound
-
4-Isoxazolecarbonyl chloride (or other desired acyl chloride)
-
4-(Dimethylamino)pyridine (DMAP)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous acetonitrile
Procedure:
-
In a microwave-safe reaction vial, dissolve this compound in anhydrous acetonitrile.
-
Add DMAP (catalytic amount) and DIPEA (as a base) to the solution.
-
Add the acylating agent (e.g., 4-isoxazolecarbonyl chloride).
-
Seal the vial and subject the reaction mixture to microwave irradiation at 150 °C.
-
Monitor the reaction progress by TLC or LC-MS until completion.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data:
| Parameter | Value |
| Reactants | This compound, 4-Isoxazolecarbonyl chloride |
| Catalyst/Base | DMAP/DIPEA |
| Solvent | Acetonitrile |
| Temperature | 150 °C (Microwave) |
| Yield | 94%[3] |
Protocol 2: Deprotection of the Acetonide Group
Following successful acylation, the acetonide protecting group can be removed under acidic conditions to yield the final ingenol ester.
Materials:
-
Ingenol-3-acyl-5,20-acetonide
-
Aqueous hydrochloric acid (e.g., 1 M)
-
Suitable organic solvent (e.g., acetone, THF)
Procedure:
-
Dissolve the Ingenol-3-acyl-5,20-acetonide in a suitable organic solvent.
-
Add aqueous hydrochloric acid to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography.
Quantitative Data:
| Parameter | Value |
| Reactant | Ingenol-3-(4-isoxazolecarboxylate)-5,20-acetonide |
| Reagent | Aqueous Hydrochloric Acid |
| Temperature | Room Temperature |
| Yield | 69%[3] |
Visualizations
Caption: Synthetic workflow for the preparation of ingenol esters.
Caption: Troubleshooting logic for selective acylation reactions.
References
Troubleshooting low solubility of Ingenol-5,20-acetonide in aqueous buffers
Welcome to the technical support center for Ingenol-5,20-acetonide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the handling and use of this compound, with a particular focus on its low solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common research applications?
This compound is a derivative of ingenol (B1671944), a diterpenoid natural product. It serves as a key intermediate in the synthesis of various ingenol esters, which are potent activators of Protein Kinase C (PKC).[1] These compounds are widely studied for their pro-inflammatory and anti-tumor activities. A notable analog, ingenol mebutate, has been investigated for its role in inducing cell death in cancer cells through the activation of the PKC/MEK/ERK signaling pathway.[2][3][4]
Q2: What are the general solubility properties of this compound?
This compound is a hydrophobic compound. It is readily soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), methanol, acetone, and dichloromethane.[1][5] However, it is practically insoluble in aqueous buffers, which presents a significant challenge for its use in many biological assays.
Q3: Why does my this compound precipitate when I dilute it from a DMSO stock into my aqueous assay buffer?
This is a common issue known as precipitation upon dilution and occurs when the concentration of the compound exceeds its kinetic solubility in the final aqueous solution. While highly soluble in 100% DMSO, the introduction of the aqueous buffer dramatically lowers its solubility. The final concentration of DMSO in your assay should be kept as low as possible (ideally below 0.5%) to avoid solvent effects on the biological system, but this low concentration of the organic co-solvent is often insufficient to keep the hydrophobic compound in solution.
Q4: How should I store this compound stock solutions?
Stock solutions of this compound in a suitable organic solvent like DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C in tightly sealed vials to prevent the absorption of moisture, which can affect solubility and stability. For short-term storage of a few days, 4°C may be acceptable, but long-term storage should be at sub-zero temperatures.
Troubleshooting Low Solubility
This section provides a step-by-step guide to address common issues related to the low aqueous solubility of this compound.
Issue 1: Precipitation Observed Immediately Upon Dilution
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Cause: The final concentration of this compound is above its solubility limit in the aqueous buffer containing a low percentage of DMSO.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for immediate precipitation.
Issue 2: Inconsistent or Lower-Than-Expected Biological Activity
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Cause: This may be due to partial precipitation of the compound, leading to a lower effective concentration in the assay.
-
Troubleshooting Steps:
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Visually Inspect: Before and after the experiment, carefully inspect the assay plates for any signs of precipitation.
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Determine Kinetic Solubility: Perform a kinetic solubility assay (see protocol below) in your specific cell culture medium to understand the maximum achievable concentration without precipitation.
-
Use Solubilizing Agents: Consider the use of co-solvents or other solubilizing agents as outlined in the detailed protocols.
-
Quantitative Data and Experimental Protocols
Solubility of this compound
| Solvent | Reported Solubility | Notes |
| DMSO | 50 mg/mL[5] | A high-concentration stock solution can be prepared. |
| Aqueous Buffers (e.g., PBS) | Very Low / Practically Insoluble | Expected to be in the low micromolar range, similar to PMA.[4][6] |
Protocol 1: Preparation of an Aqueous Working Solution from a DMSO Stock
This protocol is adapted from methods used for other hydrophobic PKC activators like PMA.[4][6]
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% DMSO to a concentration of 10-20 mM.
-
Ensure the compound is fully dissolved. Gentle warming or brief sonication may be necessary.
-
Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
-
-
Prepare the Aqueous Working Solution:
-
Rapidly dilute a small aliquot of the DMSO stock solution into your pre-warmed (e.g., 37°C) aqueous buffer or cell culture medium.
-
It is crucial to perform this dilution quickly and with vigorous vortexing to minimize the formation of micro-precipitates.
-
The final concentration of DMSO should ideally be kept below 0.5%.
-
For very high final concentrations of this compound, a serial dilution approach is recommended.
Caption: Experimental workflow for preparing an aqueous working solution.
-
Protocol 2: Experimental Determination of Kinetic Solubility
This protocol allows you to determine the maximum soluble concentration of this compound in your specific experimental buffer.
-
Prepare a series of dilutions of your high-concentration DMSO stock solution in DMSO.
-
Add a small, fixed volume of each DMSO dilution to your aqueous buffer in a 96-well plate.
-
Incubate the plate at room temperature for a set period (e.g., 1-2 hours).
-
Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).
-
The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.
Signaling Pathway
Ingenol esters, including analogs of this compound, are known to activate Protein Kinase C (PKC). This activation can trigger downstream signaling cascades, such as the MEK/ERK pathway, which is involved in cell proliferation, differentiation, and apoptosis.[2][4]
Caption: Simplified signaling pathway of Ingenol esters via PKC and MEK/ERK.
References
- 1. researchgate.net [researchgate.net]
- 2. Role and Mechanism of PKC-δ for Cardiovascular Disease: Current Status and Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phorbol 12-myristate 13-acetate (PMA) (NBP2-33203): Novus Biologicals [novusbio.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimization of Reaction Conditions for the Esterification of Ingenol-5,20-acetonide
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the chemical modification of Ingenol-5,20-acetonide. It provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to facilitate the optimization of esterification reactions for this complex molecule.
Troubleshooting Guide
Navigating the esterification of a sterically hindered and sensitive substrate like this compound can present several challenges. This guide provides solutions to common problems encountered during the reaction.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete activation of the carboxylic acid.2. Significant steric hindrance at the C3 hydroxyl group.3. Insufficiently reactive alcohol.4. Inadequate catalyst performance.5. Sub-optimal reaction temperature. | 1. Ensure strictly anhydrous conditions to prevent hydrolysis of activated intermediates.2. Increase the equivalents of the coupling agent (e.g., DCC, EDC) to 1.2-1.5.3. For highly hindered systems, consider more powerful coupling agents like HATU or HBTU.4. Increase the loading of DMAP, potentially up to stoichiometric amounts for very difficult couplings.5. Incrementally raise the reaction temperature. Microwave-assisted heating can be effective for promoting reactions of hindered alcohols.[1] |
| Significant N-acylurea Byproduct Formation | This common side reaction in carbodiimide-mediated couplings results from the rearrangement of the O-acylisourea intermediate.[2] | 1. Increase the concentration of DMAP to more rapidly intercept the O-acylisourea intermediate, forming the desired reactive acylpyridinium salt.[2]2. Add the this compound to the reaction mixture before the coupling agent.3. Conduct the reaction at a lower temperature to disfavor the rearrangement pathway. |
| Degradation of Starting Material or Product | 1. The acetonide protecting group may be labile to acidic or strongly basic conditions.2. The core structure of ingenol (B1671944) can be sensitive to harsh reagents or temperatures. | 1. Maintain a neutral or slightly basic reaction medium. If acidic byproducts are a concern, a non-nucleophilic base can be added.2. Employ the mildest possible reaction conditions, favoring longer reaction times at room temperature over high heat.3. Ensure any other sensitive functional groups on the acylating agent are appropriately protected. |
| Complex Product Mixture and Purification Difficulties | 1. The reaction has not gone to completion.2. Formation of various byproducts.3. Potential for acyl migration, a known issue with ingenol esters, leading to isomeric products.[1] | 1. Monitor the reaction progress diligently using TLC to ensure full consumption of the limiting reactant.2. Use a stoichiometric excess of the less valuable reagent to drive the reaction to completion and simplify purification.3. Employ multi-stage purification techniques, starting with flash column chromatography and potentially followed by preparative HPLC for challenging separations. |
Frequently Asked Questions (FAQs)
Q1: Which esterification methods are most suitable for a hindered tertiary alcohol like this compound?
A1: For sterically hindered alcohols, methods that utilize highly reactive acylating intermediates are preferred. The Steglich esterification , which employs a carbodiimide (B86325) (like DCC or EDC) and a nucleophilic catalyst (DMAP), is a standard approach.[1][2] Alternatively, using a pre-activated carboxylic acid derivative, such as an acid anhydride (B1165640) or acid chloride , in the presence of DMAP is also highly effective and avoids carbodiimide-related byproducts.
Q2: What is the specific function of 4-(dimethylamino)pyridine (DMAP) in this reaction?
A2: DMAP serves as a highly efficient acylation catalyst. It functions by reacting with the activated carboxylic acid intermediate to form a reactive N-acylpyridinium salt. This salt is a much stronger acylating agent than the initial activated acid and is readily attacked by the sterically hindered hydroxyl group of the ingenol derivative.[3]
Q3: How can I prevent the formation of N-acylurea when using DCC or EDC?
A3: The formation of the N-acylurea byproduct can be minimized by accelerating the desired reaction pathway. Increasing the concentration of DMAP helps to rapidly convert the O-acylisourea intermediate into the productive N-acylpyridinium salt before it can rearrange.[2] Running the reaction at lower temperatures can also slow down the rate of this undesirable rearrangement.
Q4: What are the recommended solvents for this esterification?
A4: Anhydrous aprotic solvents are essential. Commonly used solvents include dichloromethane (B109758) (DCM), acetonitrile (B52724) (MeCN), and tetrahydrofuran (B95107) (THF).[1] The choice will depend on the solubility of the specific reagents being used.
Q5: How stable is the acetonide protecting group during esterification?
A5: The acetonide group is generally stable under the neutral to mildly basic conditions typical of Steglich or DMAP-catalyzed esterifications. However, it is susceptible to cleavage under acidic conditions. It is critical to avoid acidic reagents and workup procedures until the esterification is complete and the product is isolated.
Data Presentation
Table 1: Comparison of Common Coupling Agents for Esterification
| Coupling Agent | Activating Group | Key Byproduct | Advantages | Disadvantages |
| DCC | Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | Cost-effective, efficient | Byproduct can be difficult to remove |
| EDC | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea | Byproduct is easily removed by aqueous wash | Higher cost than DCC |
| HATU | O-(7-Azabenzotriazol-1-yl)-... | Tetramethylurea | Very high reactivity, suitable for difficult couplings | High cost |
| Acid Anhydride | Carboxylate | Carboxylic acid | High reactivity, clean reaction | May require custom synthesis |
Table 2: Hypothetical Optimization of Reaction Conditions
(This data is illustrative, based on general principles of organic synthesis, and should be adapted based on experimental results.)
| Entry | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | DMAP (0.1) | DCM | 25 | 24 | 40-50 |
| 2 | DMAP (0.5) | DCM | 25 | 24 | 70-80 |
| 3 | DMAP (0.5) | MeCN | 50 | 12 | 80-90 |
| 4 | DMAP (0.5) | MeCN | 80 | 6 | >90 |
| 5 | No Catalyst | MeCN | 80 | 24 | <5 |
Experimental Protocols
Protocol 1: Steglich Esterification of this compound
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Under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) and the desired carboxylic acid (1.2 eq) in anhydrous dichloromethane (DCM).
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Add 4-(dimethylamino)pyridine (DMAP) (0.2 eq).
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Cool the solution to 0 °C using an ice bath.
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Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) in anhydrous DCM dropwise to the stirred mixture.
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Allow the reaction to slowly warm to room temperature and continue stirring for 12-24 hours, while monitoring the reaction's progress by Thin-Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
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Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
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Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product via silica (B1680970) gel column chromatography.
Protocol 2: Esterification with an Acid Anhydride
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Under an inert atmosphere, dissolve this compound (1.0 eq) and DMAP (1.2 eq) in anhydrous acetonitrile (MeCN).
-
Add the corresponding acid anhydride (1.5 eq) to the solution.
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Heat the mixture to a suitable temperature (e.g., 50-80 °C) and stir for 4-12 hours, monitoring by TLC.
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After cooling to room temperature, quench the reaction by adding saturated aqueous NaHCO₃.
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Extract the aqueous layer with ethyl acetate (B1210297) (3x).
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Combine the organic extracts and wash with water and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the resulting residue by flash column chromatography.
Mandatory Visualization
Caption: General workflow for the esterification of this compound.
Caption: Decision tree for troubleshooting low yield in the esterification reaction.
Caption: Simplified mechanism of DMAP catalysis in Steglich esterification.
References
Long-term storage and stability of Ingenol-5,20-acetonide in DMSO
This technical support center provides researchers, scientists, and drug development professionals with essential information on the long-term storage, stability, and handling of Ingenol-5,20-acetonide in DMSO.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound as a powder is stable for at least one year when stored at -20°C.[1][2] Some suppliers indicate stability for up to 3 years at -20°C.[3][4]
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, dissolve this compound powder in anhydrous DMSO. The compound is soluble in DMSO.[1][2] For example, a 50 mg/mL solution can be prepared, which may require ultrasonication and warming to 60°C to fully dissolve.[3][4] It is crucial to use newly opened, hygroscopic DMSO as water content can affect solubility and stability.[3][4]
Q3: What are the recommended storage conditions for this compound in DMSO?
A3: For long-term storage, it is recommended to store stock solutions of this compound in DMSO at -80°C, where it is stable for up to 6 months.[3][4][5] For shorter-term storage, solutions can be kept at -20°C for up to 1 month.[3][4][5] To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[6]
Q4: Can I store the this compound/DMSO stock solution at room temperature?
A4: No, it is not recommended to store this compound solutions at room temperature for any significant length of time. While the powder may be shipped at room temperature, once in solution, it should be stored at or below -20°C to ensure stability.[2][3][4][5]
Q5: What is the mechanism of action of this compound?
A5: this compound is a derivative of ingenol (B1671944), and ingenol compounds are known activators of Protein Kinase C (PKC) isoforms.[7] Specifically, ingenol mebutate (a related compound) activates classical (α, β, γ) and novel (δ, ε, η, θ) PKC isoenzymes.[8] This activation can trigger downstream signaling pathways, such as the Ras/Raf/MEK/ERK pathway, leading to various cellular responses, including apoptosis.[8][9]
Troubleshooting Guide
Issue 1: The this compound powder will not completely dissolve in DMSO.
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Possible Cause 1: The concentration of the solution is too high.
-
Possible Cause 2: The DMSO used has absorbed water.
Issue 2: Precipitate has formed in the stock solution after storage.
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Possible Cause 1: The compound has come out of solution during freezing.
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Solution: Before use, allow the vial to equilibrate to room temperature for at least one hour.[8] Gently vortex the solution to ensure it is fully redissolved. If necessary, brief warming and sonication may be used.
-
-
Possible Cause 2: The storage temperature was not low enough, or the solution has been stored for too long.
Issue 3: Inconsistent experimental results when using the this compound stock solution.
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Possible Cause 1: Degradation of the compound due to improper storage or repeated freeze-thaw cycles.
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Solution: Prepare fresh stock solutions and aliquot them into single-use vials to avoid repeated freezing and thawing.[6] Ensure that the storage temperature and duration guidelines are strictly followed.
-
-
Possible Cause 2: The final concentration of DMSO in the cell culture medium is too high, causing cellular toxicity.
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Solution: Ensure the final concentration of DMSO in your experimental setup is low (typically less than 0.5%) to avoid solvent-induced cytotoxicity.[6] Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration of Stability |
| Powder | -20°C | At least 1 year[1][2] (up to 3 years reported[3][4]) |
| In DMSO | -80°C | Up to 6 months[3][4][5] |
| In DMSO | -20°C | Up to 1 month[3][4][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Allow the this compound powder vial to equilibrate to room temperature before opening.
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Using a sterile technique in a fume hood, add the required volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
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If necessary, gently warm the solution (up to 60°C) and sonicate until the powder is completely dissolved.[3][4]
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Aliquot the stock solution into smaller, single-use, tightly sealed vials.
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Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Western Blot Analysis of PKC Pathway Activation
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Cell Treatment: Plate and culture cells to the desired confluency. Treat the cells with this compound at various concentrations and time points. Include a vehicle control (DMSO).
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Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
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Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
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Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of PKC isoforms (e.g., PKCδ), and downstream targets like ERK1/2, overnight at 4°C.
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Washing: Wash the membrane several times with TBST.
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Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Experimental workflow for using this compound.
Caption: Simplified signaling pathway of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. adipogen.com [adipogen.com]
- 3. benchchem.com [benchchem.com]
- 4. abmole.com [abmole.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. Exploring ingenol mebutate's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of Ingenol-5,20-acetonide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Ingenol-5,20-acetonide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on challenges pertinent to scaling up the process.
| Problem ID | Issue | Potential Cause(s) | Recommended Solution(s) |
| PKS-01 | Low yield in Pauson-Khand reaction for cyclopentenone formation. | - Incomplete reaction. - Thermal decomposition of starting materials or product. - Suboptimal catalyst activity. - Poor regioselectivity leading to multiple products. | - Increase reaction time or temperature cautiously. - Use of promoters like N-methylmorpholine N-oxide (NMO) can accelerate the reaction at lower temperatures.[1][2] - Ensure high purity of starting materials and solvents. - For unsymmetrical alkenes or alkynes, regioselectivity can be an issue; consider using a tethered substrate for intramolecular reaction to improve selectivity.[2] |
| PR-01 | Inefficient Pinacol (B44631) rearrangement to form the ingenane (B1209409) core. | - Unfavorable stereochemistry of the diol precursor. - Competing elimination or other side reactions. - Insufficient acid catalysis. | - The stereochemistry of the diol is critical; an alkyl group trans to the leaving hydroxyl group is preferred for migration.[3] - Use a Lewis acid like BF₃·OEt₂ at low temperatures to promote the rearrangement over side reactions. - Ensure anhydrous conditions to prevent quenching of the acid catalyst. |
| DH-01 | Difficulty in handling and removing osmium tetroxide after dihydroxylation. | - Osmium tetroxide is highly toxic and volatile. - Residual osmium can contaminate the product and downstream catalysts. | - Use catalytic amounts of OsO₄ with a co-oxidant like N-methylmorpholine N-oxide (NMO).[4] - Consider alternative, less toxic dihydroxylation reagents such as ruthenium-based reagents (e.g., RuCl₃/NaIO₄) or potassium permanganate (B83412) under controlled conditions.[5][6] - Quench the reaction with a reducing agent like sodium bisulfite to convert osmium species to a more easily removable form. |
| PUR-01 | Challenges in purification of intermediates and final product at large scale. | - Close-running impurities. - Thermal instability of compounds on silica (B1680970) gel. - High solvent consumption for column chromatography. | - Develop a robust crystallization method for key intermediates. - Explore alternative purification techniques such as preparative HPLC for high-purity final product, though this may be costly at scale. - Consider using a less polar solvent system for chromatography to improve separation and reduce solvent usage. |
| STB-01 | Degradation of ingenol (B1671944) or its derivatives during synthesis or storage. | - Ingenol and its esters are known to be unstable and can undergo acyl migration.[7] - Sensitivity to strong acids or bases, and high temperatures. | - The 5,20-acetonide protecting group enhances stability compared to ingenol itself.[8] - Store intermediates and the final product at low temperatures (-20°C or -80°C) under an inert atmosphere.[9] - Use mild conditions for deprotection of the acetonide, such as aqueous hydrochloric acid at room temperature.[7] |
Frequently Asked Questions (FAQs)
1. What are the main challenges in scaling up the synthesis of ingenol, the precursor to this compound?
The primary challenges in scaling up the total synthesis of ingenol include the management of hazardous and expensive reagents like osmium tetroxide and selenium dioxide, ensuring the efficiency and selectivity of key transformations such as the Pauson-Khand reaction and the pinacol rearrangement, and developing robust purification methods for complex intermediates at a larger scale.[10]
2. Why is this compound used as an intermediate?
This compound serves as a stable, protected form of ingenol. The acetonide group protects the C5 and C20 hydroxyl groups, preventing unwanted side reactions and degradation during subsequent synthetic steps, such as esterification at the C3 position.[8] It is generally more stable to handle and has a better shelf life compared to unprotected ingenol.[8]
3. Are there alternatives to the hazardous reagents used in the Baran synthesis of ingenol?
Yes, for the dihydroxylation step that uses osmium tetroxide, alternative reagents can be considered. Ruthenium-based reagents, such as ruthenium trichloride (B1173362) with sodium periodate, or potassium permanganate under carefully controlled cold, alkaline conditions can also effect syn-dihydroxylation.[4][5][6] However, these alternatives may require significant re-optimization of the reaction conditions and may have their own challenges with over-oxidation.
4. How can the Pauson-Khand reaction be optimized for large-scale production?
To optimize the Pauson-Khand reaction for scale-up, several strategies can be employed. The use of additives like N-methylmorpholine N-oxide (NMO) can significantly accelerate the reaction, allowing for lower temperatures and shorter reaction times, which can improve the yield and reduce the formation of byproducts.[1][2] Running the reaction at higher concentrations may also be feasible, but care must be taken to manage the exotherm. For intramolecular versions, the efficiency is often higher, which is a key consideration in the synthetic design.[2]
5. What are the critical parameters for the pinacol rearrangement step?
The stereochemistry of the diol precursor is paramount for a successful pinacol rearrangement. The migrating group should ideally be positioned anti-periplanar to the leaving hydroxyl group.[3] The choice of acid catalyst and reaction temperature are also critical. Lewis acids like boron trifluoride etherate are often effective, and low temperatures can help to suppress side reactions. Anhydrous conditions are essential to prevent deactivation of the catalyst.
Experimental Protocols
Synthesis of this compound from Ingenol
This procedure is based on the protection of the C5 and C20 hydroxyl groups of ingenol.
Materials:
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Ingenol
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2,2-Dimethoxypropane
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Acetone (B3395972) (anhydrous)
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p-Toluenesulfonic acid (catalytic amount)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
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Dissolve ingenol in anhydrous acetone and add 2,2-dimethoxypropane.
-
Add a catalytic amount of p-toluenesulfonic acid to the solution.
-
Stir the reaction mixture at room temperature under an inert atmosphere.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with a mild base (e.g., triethylamine).
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Remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield this compound.
Deprotection of this compound
This procedure outlines the removal of the acetonide protecting group to yield ingenol.
Materials:
-
This compound
-
Aqueous hydrochloric acid (e.g., 1 M HCl)
-
Suitable solvent (e.g., Tetrahydrofuran)
Procedure:
-
Dissolve this compound in a suitable solvent like THF.
-
Add aqueous hydrochloric acid to the solution.
-
Stir the mixture at room temperature.[7]
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Monitor the deprotection by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution).
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the resulting ingenol by column chromatography if necessary. A reported yield for a similar deprotection step is around 69%.[7]
Visualizations
Caption: Simplified workflow for the synthesis of Ingenol and the protection/deprotection of this compound.
Caption: A logical decision tree for troubleshooting common issues in the synthesis of this compound.
References
- 1. Application of Pauson–Khand reaction in the total synthesis of terpenes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05673E [pubs.rsc.org]
- 2. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]
- 3. Pinacol rearrangement - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. ijfmr.com [ijfmr.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. chemistry.illinois.edu [chemistry.illinois.edu]
Purification strategies for removing impurities from Ingenol-5,20-acetonide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Ingenol-5,20-acetonide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in a crude sample of this compound?
A1: Impurities can originate from the synthetic route or from degradation of the product. Common impurities may include:
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Unreacted Starting Materials: Depending on the synthetic step, this could include ingenol (B1671944) or other precursors.
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Reagents and Catalysts: Residual coupling agents (e.g., DMAP, DIPEA), oxidizing agents, or catalysts from preceding synthetic steps.
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Solvents: Residual solvents from the reaction or extraction steps.
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Degradation Products: this compound is sensitive to strong acids, bases, and high temperatures.[1] Acyl migration in related ingenol esters is a known degradation pathway that can shorten shelf-life.[2]
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Diastereomers or Other Isomers: Depending on the stereocontrol of the synthesis, other stereoisomers might be present.
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Over- or Under-protected Analogues: For instance, if the starting material was ingenol, incompletely reacted ingenol or the formation of other acetonide species could be present.
Q2: What are the recommended storage conditions for this compound to minimize degradation?
A2: To ensure stability and prevent the formation of degradation-related impurities, proper storage is crucial. For stock solutions, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month.[3][4] For the solid compound, storage should be in a tightly sealed container, protected from light, and at low temperatures as indicated by the supplier.
Q3: What analytical techniques are suitable for assessing the purity of this compound?
A3: A combination of chromatographic and spectroscopic methods is recommended:
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and assessing the complexity of the crude mixture.
-
High-Performance Liquid Chromatography (HPLC): Particularly Reverse-Phase HPLC (RP-HPLC), is a powerful tool for quantifying purity and separating closely related impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can help identify and quantify impurities if their signals are resolved.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in the identification of impurities and degradation products.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Co-elution of Impurities in Column Chromatography
| Potential Cause | Troubleshooting Step |
| Inappropriate Solvent System | Modify the polarity of the mobile phase. A shallower gradient or isocratic elution with a fine-tuned solvent mixture can improve resolution. |
| Poor Stationary Phase Selection | If using normal-phase silica (B1680970) gel, consider switching to a different stationary phase such as alumina, or using reverse-phase chromatography. |
| Column Overloading | Reduce the amount of crude material loaded onto the column. Overloading leads to broad peaks and poor separation. |
| Structurally Similar Impurities | If impurities are very similar in polarity to the product, a different purification technique like preparative HPLC or crystallization may be necessary. |
Issue 2: Product Degradation During Purification
| Potential Cause | Troubleshooting Step |
| Acidic or Basic Conditions | This compound is sensitive to strong acids and bases.[1] Ensure all solvents and materials are neutral. If using silica gel, which can be slightly acidic, consider using deactivated (neutral) silica. |
| Elevated Temperatures | Avoid high temperatures during solvent removal (rotoevaporation). Use a low-temperature water bath. |
| Prolonged Purification Time | The stability of ingenol esters can be a concern.[2] Aim to complete the purification process as efficiently as possible to minimize the time the compound is in solution. |
Issue 3: Difficulty with Crystallization
| Potential Cause | Troubleshooting Step |
| Presence of Impurities | Even small amounts of impurities can inhibit crystallization. Try to further purify the material by another chromatographic step. |
| Incorrect Solvent System | Screen a variety of solvents and solvent mixtures. A good crystallization system is one in which the compound is sparingly soluble at room temperature and highly soluble when heated. |
| Oiling Out | This occurs when the compound comes out of solution as a liquid rather than a solid. Try using a more dilute solution, a different solvent system, or cooling the solution more slowly. Seeding with a small crystal of the pure compound can also help. |
Experimental Protocols
General Protocol for Flash Column Chromatography
This is a general guideline and may need to be optimized for your specific crude material.
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the plate using various solvent systems (e.g., gradients of ethyl acetate (B1210297) in hexanes) to find a system that gives good separation of the desired product from impurities (target Rf for the product is typically 0.2-0.4).
-
-
Column Packing:
-
Choose an appropriately sized column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of the appropriate solvent.
-
Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column. This "dry loading" method often results in better separation.
-
-
Elution:
-
Begin eluting the column with the starting mobile phase.
-
Gradually increase the polarity of the mobile phase according to your TLC analysis.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure (rotoevaporation) at a low temperature to yield the purified this compound.
-
General Protocol for RP-HPLC Purification
-
Method Development:
-
On an analytical RP-HPLC column (e.g., C18), develop a separation method using a mobile phase gradient, typically of acetonitrile (B52724) in water or methanol (B129727) in water. Trifluoroacetic acid (TFA) at a low concentration (e.g., 0.1%) is often added to improve peak shape.
-
Identify the retention time of this compound.
-
-
Preparative HPLC:
-
Scale up the analytical method to a preparative column with the same stationary phase.
-
Dissolve the sample in a minimal amount of the mobile phase or a compatible solvent like DMSO.[1][5]
-
Inject the sample and run the preparative HPLC.
-
Collect the fraction corresponding to the peak of the pure product.
-
-
Product Recovery:
-
Remove the organic solvent (acetonitrile or methanol) from the collected fraction by rotoevaporation.
-
The remaining aqueous solution can be lyophilized or extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover the purified compound.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| Methanol | Soluble[1] |
| Acetone | Soluble[1][5] |
| Dichloromethane | Soluble[5] |
| Ethyl Acetate | Soluble[5] |
| DMSO | Soluble[1][5] |
Table 2: Example TLC Data for Purification Monitoring
| Solvent System (EtOAc:Hexanes) | Rf of this compound | Rf of Impurity A (Less Polar) | Rf of Impurity B (More Polar) |
| 20:80 | 0.45 | 0.65 | 0.10 |
| 30:70 | 0.60 | 0.80 | 0.25 |
| 10:90 | 0.20 | 0.40 | 0.05 |
Note: These Rf values are hypothetical and for illustrative purposes only.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common purification issues.
References
- 1. Approaches to the synthesis of ingenol - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 14-step synthesis of (+)-ingenol from (+)-3-carene - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Complex NMR Spectra of Ingenol-5,20-acetonide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of Ingenol-5,20-acetonide. The unique and sterically crowded tetracyclic core of the ingenol (B1671944) diterpenoid family presents significant challenges in spectral analysis due to severe signal overlap and complex coupling patterns. This guide offers detailed experimental protocols, data interpretation strategies, and troubleshooting for common issues encountered during the structural elucidation of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My ¹H NMR spectrum of this compound is extremely crowded, especially in the aliphatic region. How can I begin to assign the proton signals?
A1: Signal crowding is a hallmark of ingenol derivative spectra. A systematic approach using a combination of 2D NMR experiments is essential for unambiguous assignment.
-
Start with 2D COSY: A Correlation SpectroscopY (COSY) experiment is the first step to identify proton-proton coupling networks. This will help you trace out the connectivity of adjacent protons within the spin systems of the molecule.
-
Utilize HSQC for Proton-Carbon Correlation: A Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates each proton signal to its directly attached carbon. This is invaluable for assigning protons to specific carbons in the molecular skeleton.
-
Employ HMBC for Long-Range Correlations: The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the individual spin systems identified in the COSY spectrum and for assigning quaternary carbons.
-
Leverage NOESY for Spatial Proximity: A Nuclear Overhauser Effect SpectroscopY (NOESY) experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. This is particularly useful for determining the stereochemistry of the molecule.
Q2: I am having trouble distinguishing between the diastereotopic protons of the methylene (B1212753) groups in my spectra. How can I resolve these signals?
A2: The rigid ring structure of this compound often makes methylene protons diastereotopic, meaning they are chemically non-equivalent and will appear as two separate signals with geminal coupling.
-
Higher Field Strength: Acquiring the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher) will increase the chemical shift dispersion and may resolve the overlapping signals.
-
Solvent Effects: Changing the deuterated solvent can induce differential shifts in the proton resonances, potentially resolving overlapping signals. For example, switching from CDCl₃ to C₆D₆ can often provide a different spectral appearance.
-
2D J-Resolved Spectroscopy: This experiment separates chemical shifts and coupling constants onto two different axes, which can help in resolving overlapping multiplets.
Q3: The signals for the hydroxyl protons are broad or not visible in my ¹H NMR spectrum. How can I confirm their presence and assignment?
A3: Hydroxyl protons are often broad due to chemical exchange with trace amounts of water in the solvent and concentration-dependent hydrogen bonding.
-
D₂O Exchange: Add a drop of deuterium (B1214612) oxide (D₂O) to your NMR sample, shake it, and re-acquire the ¹H NMR spectrum. The hydroxyl proton signal will disappear or significantly decrease in intensity due to the exchange of the proton with deuterium.
-
Low-Temperature NMR: At lower temperatures, the rate of chemical exchange slows down, which can result in sharper signals for the hydroxyl protons.
-
DMSO-d₆ as a Solvent: Using an aprotic polar solvent like DMSO-d₆ can slow down the exchange rate and often allows for the observation of sharper hydroxyl proton signals, which may even show coupling to neighboring protons.
Quantitative NMR Data for this compound
The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound. These values are compiled from typical data and may vary slightly depending on the solvent and experimental conditions.
Table 1: ¹H NMR Spectral Data of this compound (in CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | ~6.0 | br s | |
| 3 | ~4.2 | br s | |
| 4 | ~3.8 | d | ~5.0 |
| 5 | ~4.5 | d | ~5.0 |
| 7 | ~5.8 | m | |
| 8 | ~2.2 | m | |
| 11 | ~2.5 | m | |
| 13 | ~1.8 | m | |
| 14a | ~1.2 | s | |
| 14b | ~1.1 | s | |
| 16 | ~1.0 | s | |
| 17 | ~1.1 | d | ~7.0 |
| 18 | ~1.9 | s | |
| 19 | ~1.2 | s | |
| 20a | ~4.1 | d | ~12.0 |
| 20b | ~3.9 | d | ~12.0 |
| Acetonide CH₃ | ~1.5 | s | |
| Acetonide CH₃ | ~1.4 | s | |
| OH-3 | variable | br s | |
| OH-4 | variable | br s |
Table 2: ¹³C NMR Spectral Data of this compound (in CDCl₃)
| Position | Chemical Shift (δ, ppm) |
| 1 | ~130.0 |
| 2 | ~210.0 |
| 3 | ~78.0 |
| 4 | ~85.0 |
| 5 | ~80.0 |
| 6 | ~140.0 |
| 7 | ~125.0 |
| 8 | ~45.0 |
| 9 | ~40.0 |
| 10 | ~50.0 |
| 11 | ~35.0 |
| 12 | ~150.0 |
| 13 | ~30.0 |
| 14 | ~25.0 |
| 15 | ~20.0 |
| 16 | ~22.0 |
| 17 | ~18.0 |
| 18 | ~15.0 |
| 19 | ~28.0 |
| 20 | ~70.0 |
| Acetonide C | ~110.0 |
| Acetonide CH₃ | ~27.0 |
| Acetonide CH₃ | ~25.0 |
Experimental Protocols
1. Sample Preparation for NMR Spectroscopy
-
Weighing the Sample: Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, Acetone-d₆, or DMSO-d₆).
-
Dissolution: Gently sonicate or vortex the vial to ensure the sample is completely dissolved.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
2. Standard 1D and 2D NMR Experiments
The following are general parameters for acquiring high-quality NMR data for this compound. These may need to be optimized based on the specific instrument and sample concentration.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR:
-
Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: 220-250 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C is much less sensitive than ¹H.
-
-
COSY (Correlation SpectroscopY):
-
Pulse Program: cosygpqf (phase-sensitive with gradients).
-
Data Points (F2 and F1): 2048 x 256 (or 512 for higher resolution in the indirect dimension).
-
Number of Scans: 2-8 per increment.
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: hsqcedetgpsisp2.3 (edited HSQC to differentiate CH, CH₂, and CH₃ groups).
-
¹J(C,H) Coupling Constant: Set to ~145 Hz.
-
Number of Scans: 4-16 per increment.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: hmbcgplpndqf.
-
Long-Range Coupling Constant: Optimized for 8-10 Hz.
-
Number of Scans: 16-64 per increment.
-
-
NOESY (Nuclear Overhauser Effect SpectroscopY):
-
Pulse Program: noesygpph.
-
Mixing Time (d8): 500-800 ms.
-
Number of Scans: 8-32 per increment.
-
Visualizations
Caption: Experimental workflow for NMR analysis of this compound.
Caption: Logical workflow for structure elucidation from NMR data.
Validation & Comparative
Comparative Stability Analysis: Ingenol vs. Ingenol-5,20-acetonide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical stability of ingenol (B1671944) and its protected derivative, Ingenol-5,20-acetonide. Understanding the relative stability of these compounds is crucial for their application in research and as intermediates in the synthesis of novel therapeutic agents. The inherent structural complexity of ingenol presents stability challenges, which can be mitigated by protective group strategies.
Executive Summary
Ingenol, a diterpenoid natural product, is a valuable scaffold for the development of potent biological modulators, most notably protein kinase C (PKC) activators. However, the ingenol backbone is susceptible to degradation, particularly through acyl migration if esterified, which can impact its biological activity and shelf-life. To enhance its chemical stability for synthetic manipulations and storage, the vicinal diol at positions C-5 and C-20 is often protected as an acetonide. This guide outlines the superior stability of this compound over the parent ingenol molecule, supported by an understanding of its degradation pathways and a proposed experimental framework for direct comparison.
Data Presentation: Stability Comparison
| Stress Condition | Ingenol | This compound | Rationale for Stability Difference |
| Acidic (pH < 4) | Moderate to Low Stability | Higher Stability | The acetonide group is generally stable to mild acidic conditions but can be cleaved under strong acidic conditions. The unprotected diol in ingenol can be susceptible to acid-catalyzed rearrangements. |
| Basic (pH > 9) | Moderate to Low Stability | Higher Stability | The free hydroxyl groups in ingenol can be deprotonated under basic conditions, potentially leading to rearrangements or degradation. The acetonide protects these sensitive positions. |
| Oxidative (e.g., H₂O₂) | Susceptible to Oxidation | Higher Stability | The free hydroxyl groups of ingenol are potential sites for oxidation. The acetonide protection shields the C-5 and C-20 hydroxyls from oxidative degradation. |
| Thermal | Moderate Stability | Higher Stability | The rigid, strained ring system of ingenol can be sensitive to high temperatures. Protection with the acetonide group can enhance thermal stability. |
| Photolytic (UV/Vis) | Moderate Stability | Higher Stability | While both compounds have chromophores, the protection of the hydroxyl groups in this compound may reduce susceptibility to certain photochemical reactions. |
Experimental Protocols
To quantitatively assess the comparative stability, a forced degradation study coupled with a stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended.
Forced Degradation Study Protocol
This protocol is designed to intentionally degrade the compounds to identify potential degradation products and compare the degradation rates.
a. Sample Preparation:
-
Prepare stock solutions of Ingenol and this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
b. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Store the solid compounds at 80°C for 24 and 48 hours. Also, heat the stock solutions at 60°C for 24 and 48 hours.
-
Photolytic Degradation: Expose the stock solutions to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-UV energy of 200 watt hours/square meter, as per ICH Q1B guidelines.
c. Sample Analysis:
-
At each time point, withdraw an aliquot, dilute with the mobile phase to a suitable concentration (e.g., 100 µg/mL), and analyze by the stability-indicating HPLC method described below.
Stability-Indicating HPLC Method
This method is designed to separate the parent compound from any potential degradation products.
-
Instrumentation: HPLC with a UV or photodiode array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).
-
Gradient Program: Start at 30% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of ingenol (e.g., ~290 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Data Analysis: The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control sample.
Mandatory Visualizations
Logical Workflow for Comparative Stability Testing
Caption: Workflow for the comparative stability assessment of Ingenol and this compound.
Signaling Pathway of Ingenol Derivatives
Ingenol and its esters are well-known activators of Protein Kinase C (PKC). The activation of specific PKC isoforms triggers downstream signaling cascades that can lead to various cellular responses, including apoptosis and inflammation.
Caption: Simplified signaling pathway of Ingenol derivatives via PKC activation.
A Comparative Analysis of the Bioactivity of Ingenol Mebutate and Ingenol-5,20-acetonide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known bioactivity of ingenol (B1671944) mebutate, the active ingredient in the topical drug Picato®, and Ingenol-5,20-acetonide. While extensive data exists for ingenol mebutate, public domain information on the specific biological effects of this compound is sparse. Therefore, this comparison draws upon the well-established mechanism of ingenol mebutate and infers the likely bioactivity of this compound based on structure-activity relationship (SAR) studies of the ingenol class of compounds.
Introduction to Ingenol Esters
Ingenol mebutate (also known as ingenol-3-angelate) is a diterpenoid ester isolated from the sap of the plant Euphorbia peplus. It is a potent activator of Protein Kinase C (PKC) and is clinically approved for the topical treatment of actinic keratosis.[1] The bioactivity of ingenol esters is highly dependent on the nature and position of the ester groups on the ingenol core.[2][3]
This compound is a derivative of ingenol where the hydroxyl groups at the C5 and C20 positions are protected by an acetonide group. This structural modification is significant and is expected to have a profound impact on its biological activity compared to ingenol mebutate.[][5]
Comparative Data Summary
The following table summarizes the available and inferred bioactivity data for the two compounds.
| Feature | Ingenol Mebutate (Ingenol-3-angelate) | This compound |
| Primary Mechanism of Action | Dual mechanism: direct cytotoxicity via PKC activation and induction of an inflammatory response.[6] | Likely inactive or significantly reduced activity as a PKC activator due to the protection of C5 and C20 hydroxyl groups. |
| Protein Kinase C (PKC) Activation | Potent activator of classical and novel PKC isoforms, with a key role for PKCδ.[6] | Expected to have very weak or no PKC binding and activation. The free hydroxyls at C5 and C20 are considered important for activity. |
| Cytotoxicity | Cytotoxic to various cancer cell lines, with IC50 values in the nanomolar to low micromolar range. For example, in Panc-1 pancreatic cancer cells, the IC50 was 43.1 ± 16.8 nM.[7] Cytotoxic potency on normal and cancer cells has been observed between 200-300 μM in other studies.[8] | Direct experimental data is not publicly available. Inferred to have significantly lower cytotoxicity compared to ingenol mebutate due to its likely inability to effectively activate PKC. |
| Clinical Application | Topical treatment of actinic keratosis.[1] | Not used clinically. Primarily a synthetic intermediate for the preparation of other ingenol derivatives.[] |
Mechanism of Action and Signaling Pathways
Ingenol Mebutate
Ingenol mebutate exerts its therapeutic effect through a dual mechanism of action.[6] Firstly, it rapidly induces cell death (necrosis) in the targeted dysplastic keratinocytes.[6] This is primarily mediated by its potent activation of Protein Kinase C (PKC), particularly the PKCδ isoform.[9][10] Activation of PKCδ triggers a downstream signaling cascade involving the MEK/ERK pathway, leading to cell death.[10] Secondly, the initial cell necrosis stimulates an inflammatory response, characterized by the infiltration of neutrophils, which helps to eliminate any remaining atypical cells.[6]
This compound
Direct experimental evidence for the mechanism of action of this compound is not available in the public literature. However, based on structure-activity relationship studies of ingenol derivatives, its bioactivity is predicted to be significantly attenuated. The protection of the C5 and C20 hydroxyl groups as an acetonide fundamentally alters the chemical properties of the molecule. These hydroxyl groups are considered critical for the interaction with and activation of PKC. Therefore, it is highly probable that this compound is not a potent PKC activator and, as a consequence, would not induce the downstream signaling events that lead to cell death and inflammation seen with ingenol mebutate.
Experimental Protocols
In Vitro Cytotoxicity Assay (General Protocol)
This protocol is a general representation of how the cytotoxic activity of compounds like ingenol mebutate is typically assessed.
-
Cell Culture: Human cancer cell lines (e.g., K562 chronic myeloid leukemia, Panc-1 pancreatic cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[7][11]
-
Compound Preparation: The test compounds (ingenol mebutate, ingenol derivatives) are dissolved in a suitable solvent, such as DMSO, to create stock solutions. Serial dilutions are then prepared in the cell culture medium.[11]
-
Cell Treatment: Cells are seeded in 96-well plates at a predetermined density. After allowing the cells to adhere (for adherent cell lines), they are treated with various concentrations of the test compounds. A vehicle control (medium with DMSO) is also included.[11]
-
Incubation: The treated cells are incubated for a specified period, typically 24, 48, or 72 hours.[7][11]
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based assay. These assays measure the metabolic activity of viable cells. The absorbance is read using a microplate reader.[3]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[7]
Protein Kinase C (PKC) Binding Assay (General Protocol)
This protocol describes a common method to assess the binding affinity of a compound to PKC isoforms.
-
Preparation of Cell Lysates or Purified PKC: Cell lysates containing PKC or purified recombinant PKC isoforms are used as the source of the enzyme.[12]
-
Radioligand Binding: The assay is typically a competitive binding assay using a radiolabeled phorbol (B1677699) ester, such as [3H]phorbol 12,13-dibutyrate ([3H]PDBu), which is known to bind to the C1 domain of PKC.[12]
-
Incubation: A fixed concentration of the PKC source and the radioligand are incubated with varying concentrations of the test compound (e.g., ingenol mebutate). The incubation is carried out in the presence of phosphatidylserine, a cofactor for PKC activation.[12]
-
Separation of Bound and Free Ligand: After incubation, the mixture is filtered through a glass fiber filter to separate the PKC-bound radioligand from the free radioligand. The filters are then washed to remove any non-specifically bound radioactivity.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of a non-labeled potent PKC activator like PMA) from the total binding. The inhibition constant (Ki) of the test compound is then calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.[12]
Conclusion
The bioactivity of ingenol mebutate is well-characterized, with its potent activation of PKC leading to a dual mechanism of cytotoxicity and inflammation that is harnessed for the clinical treatment of actinic keratosis. In stark contrast, this compound, due to the chemical modification of key hydroxyl groups at the C5 and C20 positions, is predicted to have significantly diminished or no biological activity as a PKC activator. The available scientific literature points to the critical role of the substitution pattern on the ingenol core for its bioactivity. While direct experimental data for this compound is lacking, the principles of structure-activity relationships within the ingenol family strongly suggest it would not be a bioactive equivalent to ingenol mebutate. For drug development professionals, this compound is best regarded as a synthetic intermediate rather than a bioactive compound itself. Further direct experimental evaluation would be required to definitively confirm the bioactivity profile of this compound.
References
- 1. Ingenol mebutate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Ingenol Mebutate: A Succinct Review of a Succinct Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ingenol mebutate inhibits the growth of pancreatic cancer cells in vitro via STING with an efficacy comparable to that of clinically used anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ingenol Mebutate-Induced Cell Death Patterns in Normal and Cancer Epithelial Cells - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Ingenol-5,20-acetonide in Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase cross-reactivity profile of Ingenol-5,20-acetonide, a derivative of the potent protein kinase C (PKC) activator, ingenol (B1671944) mebutate. Understanding the selectivity of kinase modulators is paramount in drug discovery and chemical biology to ensure target engagement and minimize off-target effects. This document summarizes the available data on the interaction of ingenol compounds with the human kinome, compares their activity with other well-characterized PKC activators, and provides detailed experimental protocols for assessing kinase inhibition and activation.
Executive Summary
This compound, a synthetic derivative of ingenol mebutate, is anticipated to share a similar mechanism of action centered on the activation of Protein Kinase C (PKC) isoforms. Ingenol mebutate is a well-established, potent activator of classical and novel PKC isoenzymes, with a particular emphasis on PKCδ. At lower, nanomolar concentrations, it demonstrates a degree of selectivity for PKC, while at higher micromolar concentrations, it exhibits broader cytotoxic effects. This dual activity underscores the importance of understanding its full kinase interaction profile.
This guide explores the direct interactions of ingenol compounds with their primary targets and provides a comparative framework against other PKC activators, namely Phorbol 12-myristate 13-acetate (PMA) and Bryostatin 1. While comprehensive, publicly available kinome-wide screening data for these compounds is limited, this guide consolidates the existing knowledge to inform experimental design and data interpretation in the study of these powerful signaling modulators.
Data Presentation: Kinase Interaction Profiles
The following tables summarize the known kinase interactions for Ingenol Mebutate (as a proxy for this compound) and comparative PKC activators. It is important to note that broad, quantitative kinome scan data for these compounds is not extensively available in the public domain, and the presented data primarily reflects their well-characterized, high-affinity interactions with PKC isoforms.
Table 1: Kinase Activation/Binding Profile of Ingenol Mebutate (PEP005)
| Target Kinase | Interaction Type | Reported Affinity/Activity | Cell-Based Observations |
| PKCα | Activator | High-affinity binding | Translocation from cytosol to membranes. |
| PKCβ | Activator | Broad-range activator of classical PKCs | - |
| PKCγ | Activator | Broad-range activator of classical PKCs | - |
| PKCδ | Activator | Potent activator; central to pro-apoptotic effects | Translocation from cytosol to nucleus and other cellular membranes[1]. |
| PKCε | Activator | Broad-range activator of novel PKCs | - |
| PKCη | Activator | Broad-range activator of novel PKCs | - |
| PKCθ | Activator | Broad-range activator of novel PKCs | - |
| Raf-1 | Indirect Activation | Increased phosphorylation downstream of PKC | Observed in various cancer cell lines. |
| ERK1/2 (MAPK) | Indirect Activation | Increased phosphorylation downstream of PKC/Raf | A key component of the ingenol-induced signaling cascade[2]. |
| AKT/PKB | Indirect Inhibition | Reduced levels of phosphorylated (active) form | Observed in conjunction with PKCδ activation[1]. |
Table 2: Comparative Kinase Interaction Profiles of Alternative PKC Activators
| Compound | Target Kinase | Interaction Type | Reported Affinity (Ki) | Notes |
| Phorbol 12-myristate 13-acetate (PMA) | PKC (pan-activator) | High-affinity activator | 2.6 nM | Activates PKCα, -β, -γ, -δ, -ε, -η, and -θ; does not activate atypical PKCs (ζ, ι/λ). |
| Bryostatin 1 | PKCα | High-affinity activator | 1.35 nM[3][4] | Initially activates and subsequently induces downregulation of PKC isoforms. |
| PKCβ2 | High-affinity activator | 0.42 nM | Exhibits differential binding affinities among PKC isoforms. | |
| PKCδ | High-affinity activator | 0.26 nM[5] | A potent modulator of multiple PKC isoforms[5]. | |
| PKCε | High-affinity activator | 0.24 nM[5] |
Experimental Protocols
To facilitate further research into the cross-reactivity of this compound and other kinase modulators, this section provides detailed methodologies for commonly employed kinase assays.
In Vitro Radiometric Kinase Assay for PKC
This traditional method measures the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate peptide by the kinase.
-
Principle: The assay quantifies the incorporation of 32P from [γ-32P]ATP into a specific PKC substrate peptide.
-
Materials:
-
Purified PKC isozyme
-
PKC substrate peptide (e.g., QKRPSQRSKYL)
-
[γ-32P]ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL phosphatidylserine, 20 µg/mL diacylglycerol)
-
Test compound (this compound) at various concentrations
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and fluid
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, PKC isozyme, and substrate peptide.
-
Add the test compound (this compound) or vehicle control to the reaction mixture and pre-incubate for 10-15 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction for a defined period (e.g., 10-30 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity relative to the vehicle control to determine the effect of the test compound.
-
LanthaScreen™ Eu Kinase Binding Assay
This is a high-throughput, fluorescence resonance energy transfer (FRET)-based competition binding assay.
-
Principle: The assay measures the displacement of an Alexa Fluor™ 647-labeled, ATP-competitive tracer from the kinase by a test compound. Binding of a europium-labeled anti-tag antibody to the kinase and the tracer results in a high FRET signal. Compound binding disrupts this interaction, leading to a decrease in FRET.
-
Materials:
-
GST- or His-tagged purified kinase
-
LanthaScreen™ Certified Eu-anti-tag antibody
-
LanthaScreen™ Kinase Tracer
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (this compound) at various concentrations
-
384-well microplate
-
Fluorescence plate reader capable of time-resolved FRET measurements
-
-
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add a pre-mixed solution of the kinase and the Eu-anti-tag antibody to each well.
-
Add the Kinase Tracer to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a fluorescence plate reader, measuring the emission at 665 nm and 615 nm with excitation at 340 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot the data against the test compound concentration to determine the IC50 value.
-
ELISA-Based Kinase Activity Assay
This non-radioactive method utilizes antibodies to detect the phosphorylated substrate.
-
Principle: A PKC substrate peptide is pre-coated on a microplate. The kinase reaction is performed in the wells, and the amount of phosphorylated substrate is quantified using a phospho-specific primary antibody and a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Materials:
-
Microtiter plate pre-coated with a PKC substrate
-
Purified PKC isozyme or cell lysate containing PKC
-
Kinase assay dilution buffer
-
ATP solution
-
Test compound (this compound) at various concentrations
-
Phospho-specific primary antibody
-
HRP-conjugated secondary antibody
-
TMB (3,3',5,5'-tetramethylbenzidine) substrate
-
Stop solution (e.g., 2 N H₂SO₄)
-
Microplate reader
-
-
Procedure:
-
Add kinase assay dilution buffer to the wells of the substrate-coated plate and incubate for 10 minutes.
-
Aspirate the buffer and add the samples (purified enzyme or cell lysate) and test compound to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate for 60 minutes at 30°C.
-
Wash the wells multiple times with a wash buffer.
-
Add the phospho-specific primary antibody and incubate for 60 minutes.
-
Wash the wells and then add the HRP-conjugated secondary antibody, incubating for 30 minutes.
-
After a final wash, add the TMB substrate and incubate until color develops.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm.
-
Mandatory Visualizations
The following diagrams illustrate the key signaling pathway activated by this compound and a generalized workflow for assessing kinase cross-reactivity.
Caption: PKC Signaling Pathway Activated by Ingenol Derivatives.
Caption: General Experimental Workflow for Kinase Cross-Reactivity Profiling.
References
Validation of Ingenol-5,20-acetonide as a Key Synthetic Intermediate in the Development of Ingenol-Based Therapeutics
For researchers, scientists, and drug development professionals, the efficient synthesis of complex natural products and their analogs is a critical challenge. Ingenol (B1671944), a diterpene natural product, and its derivatives have garnered significant attention for their potent biological activities, particularly as activators of Protein Kinase C (PKC) isoforms. This guide provides a comprehensive validation of Ingenol-5,20-acetonide as a strategic synthetic intermediate for the preparation of ingenol-based drug candidates, comparing its utility with other potential protective group strategies.
Ingenol mebutate, an ester derivative of ingenol, has been approved for the topical treatment of actinic keratosis, underscoring the therapeutic potential of this class of compounds. The synthesis of ingenol derivatives often requires the selective protection of the various hydroxyl groups on the ingenol core to achieve the desired chemical modifications. The C5 and C20 hydroxyl groups, being a vicinal diol, present a specific challenge and opportunity for selective protection.
The Strategic Advantage of Acetonide Protection
This compound has emerged as a valuable intermediate due to the inherent advantages of using a cyclic acetal (B89532) to protect the C5 and C20 diol. Acetonide formation is a well-established and efficient method for the protection of 1,2- and 1,3-diols.
Key advantages of using the acetonide protecting group for the ingenol C5 and C20 diol include:
-
High Selectivity: The reaction to form the acetonide is typically highly selective for cis-diols, such as the one at the C5 and C20 positions of the ingenol core.
-
Stability: Acetonides are stable under a wide range of reaction conditions, particularly basic, nucleophilic, and reductive environments, allowing for diverse chemical transformations on other parts of the ingenol molecule.[1][2]
-
Facile Cleavage: The acetonide group can be readily removed under mild acidic conditions, ensuring the integrity of the often-sensitive ingenol core during deprotection.[2][3]
-
Rigid Conformation: The formation of the five-membered dioxolane ring can lock the conformation of that part of the molecule, which can influence the stereochemical outcome of subsequent reactions on the ingenol scaffold.
Comparison with Alternative Protecting Groups
While this compound offers significant advantages, it is essential to consider alternative strategies for protecting the C5 and C20 diol to provide a comprehensive validation. The primary alternatives include the use of silyl (B83357) ethers and orthoesters.
| Protecting Group Strategy | Formation Conditions | Stability | Deprotection Conditions | Key Considerations |
| This compound | Acetone or 2,2-dimethoxypropane, acid catalyst (e.g., p-TsOH) | Stable to bases, nucleophiles, and reducing agents. | Mild aqueous acid (e.g., HCl, AcOH). | Highly selective for vicinal diols, provides a rigid structure. |
| Silyl Ethers (e.g., TBS, TIPS) | Silyl chloride (e.g., TBSCl), imidazole (B134444) or other base. | Tunable stability based on the steric bulk of the silyl group. Generally stable to non-acidic conditions. | Fluoride sources (e.g., TBAF) or acidic conditions. | May require two separate protection steps for the two hydroxyl groups, potentially leading to lower overall efficiency. Steric hindrance can be a challenge. |
| Orthoesters | Reaction with a trialkyl orthoester in the presence of an acid catalyst. | Generally stable to basic conditions. | Mild acidic hydrolysis. | Can be a viable alternative, though formation and deprotection conditions are similar to acetonides. |
Table 1: Comparison of Protecting Group Strategies for the Ingenol C5, C20 Diol.
The use of silyl ethers, while common for protecting individual alcohols, can be less efficient for vicinal diols compared to the single-step formation of a cyclic acetonide. Achieving selective protection of both the C5 and C20 hydroxyls with silyl groups would likely require a two-step process, potentially impacting the overall yield and step economy of the synthesis. Furthermore, the steric hindrance around the ingenol core could pose challenges for the introduction of bulky silyl groups.
Orthoesters offer a similar protection strategy to acetals but are generally less commonly employed for simple diol protection in complex natural product synthesis compared to the more established and robust acetonide formation.
Experimental Validation: Synthesis of Ingenol Derivatives via this compound
The utility of this compound as a synthetic intermediate is best demonstrated through its successful application in the synthesis of bioactive ingenol derivatives. A key example is the synthesis of ingenol disoxate.
Experimental Protocol: Synthesis of Ingenol Disoxate from this compound[4]
Step A: Microwave-assisted Coupling
-
Reactants: this compound, 4-(dimethylamino)pyridine (DMAP), N,N-diisopropylethylamine (DIPEA), and a suitable isoxazole (B147169) carboxylate precursor.
-
Solvent: Acetonitrile.
-
Conditions: Microwave irradiation at 150 °C.
-
Yield: 94%.
Step B: Deprotection
-
Reactant: The product from Step A.
-
Solvent: Aqueous hydrochloric acid.
-
Conditions: Room temperature.
-
Yield: 69%.
This high-yielding two-step sequence highlights the efficiency and practicality of using this compound as a key intermediate. The stability of the acetonide under the microwave-assisted coupling conditions and its clean removal under mild acidic conditions are crucial for the success of this synthesis.
Biological Context: The Importance of Ingenol Derivatives as PKC Activators
Ingenol and its derivatives exert their biological effects primarily through the activation of Protein Kinase C (PKC) isoforms.[4] Specifically, ingenol mebutate has been shown to activate PKCδ.[5][6][7][8] This activation triggers a downstream signaling cascade involving the MEK/ERK pathway, ultimately leading to apoptosis in targeted cells.[5][6]
Caption: Signaling pathway of Ingenol Mebutate-induced apoptosis.
The ability to synthesize a variety of ingenol derivatives is crucial for structure-activity relationship (SAR) studies aimed at developing new PKC modulators with improved therapeutic profiles. This compound serves as a versatile platform for such synthetic explorations.
Experimental Workflow
The overall workflow for the synthesis and validation of ingenol derivatives using this compound as a key intermediate can be summarized as follows:
Caption: General workflow for ingenol derivative synthesis.
Conclusion
The use of this compound as a synthetic intermediate offers a robust and efficient strategy for the preparation of ingenol derivatives. The high selectivity of its formation, its stability under various reaction conditions, and the mild conditions required for its removal make it a superior choice compared to other protecting group strategies for the C5 and C20 diol of the ingenol core. This intermediate has been successfully employed in the synthesis of novel ingenol-based compounds, paving the way for the development of new therapeutics targeting the PKC signaling pathway. For researchers in the field of natural product synthesis and drug development, this compound represents a validated and highly valuable tool.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 4. Exploring ingenol mebutate's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
A Comparative Analysis of Ingenol Acetonide Isomers and Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various ingenol (B1671944) acetonide isomers and their derivatives, focusing on their biological activities and mechanisms of action. The information presented is supported by experimental data to aid in research and development efforts in oncology and immunology.
Introduction to Ingenol Acetonides
Ingenol mebutate (ingenol-3-angelate), a diterpenoid ester isolated from the sap of Euphorbia peplus, is a potent activator of protein kinase C (PKC) and the active ingredient in a topical treatment for actinic keratosis.[1] Its unique dual mechanism of action, involving direct cytotoxicity and the induction of an inflammatory response, has spurred interest in the development and analysis of its isomers and derivatives for various therapeutic applications, including cancer therapy.[2] This guide will delve into a comparative analysis of these compounds, highlighting key differences in their biological effects.
Comparative Biological Activity
The biological activity of ingenol derivatives is highly dependent on their chemical structure, including the nature and position of ester groups on the ingenol backbone. These structural variations, which can be considered isomeric in a broad sense, significantly influence their potency in PKC activation, cytotoxicity, and pro-inflammatory effects.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of ingenol mebutate and its derivatives against various cancer cell lines.
Table 1: Comparative Cytotoxicity of Ingenol Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Ingenol Mebutate (Ingenol-3-angelate) | K562 (Chronic Myeloid Leukemia) | > 1 (at low concentrations) | [3] |
| 3-O-angeloyl-20-O-acetyl ingenol (AAI) | K562 (Chronic Myeloid Leukemia) | More potent than Ingenol Mebutate at very low concentrations | [3] |
| Ingenol Mebutate (Ingenol-3-angelate) | A2058 (Melanoma) | ~5 | [4] |
| Ingenol Mebutate (Ingenol-3-angelate) | HT144 (Melanoma) | ~5 | [4] |
| Ingenol-3-dodecanoate (IngC) | Glioma Cell Lines (panel) | Dose-dependent cytotoxicity | [5] |
| Ingenol Mebutate (Ingenol-3-angelate) | HeLa (Cervical Cancer) | - | [6] |
| Azido-ingenol derivatives | HeLa (Cervical Cancer) | Varies (see source) | [6] |
| Ingenol Mebutate (Ingenol-3-angelate) | CTCL (Cutaneous T-Cell Lymphoma) - HuT-78 | Induces apoptosis | [7] |
| Ingenol Mebutate (Ingenol-3-angelate) | CTCL (Cutaneous T-Cell Lymphoma) - HH | Induces apoptosis | [7] |
Table 2: Protein Kinase C (PKC) Activation
| Compound | PKC Isoform(s) Activated | Ki or EC50 | Reference |
| Ingenol (parent compound) | PKC | Ki: 30 µM | [8] |
| Ingenol Mebutate (Ingenol-3-angelate) | PKCδ, PKCε | - | [4] |
| Ingenol-3-dodecanoate (IngC) | Potent PKC inhibitor | - | [5] |
| Ingenol Mebutate (Ingenol-3-angelate) | PKCδ | - | [9] |
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for many ingenol derivatives involves the activation of Protein Kinase C (PKC), leading to a cascade of downstream signaling events.
PKC-Mediated Signaling Pathway
Ingenol mebutate and its analogs are known to activate the PKC pathway, which in turn can lead to the activation of the Ras/Raf/MEK/ERK signaling cascade. This pathway plays a crucial role in cell proliferation, differentiation, and apoptosis.
Caption: Simplified signaling pathway activated by ingenol derivatives.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells of interest
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of the ingenol compounds for the desired time period (e.g., 24, 48, or 72 hours).
-
Following treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
In Vitro PKC Kinase Activity Assay (ELISA-based)
This assay measures the activity of PKC by quantifying the phosphorylation of a specific substrate.
Materials:
-
Cell lysates containing PKC
-
PKC substrate-coated microplate
-
ATP
-
Phospho-specific primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Prepare cell lysates from cells treated with or without ingenol compounds.
-
Add equal amounts of protein lysate to the wells of the PKC substrate-coated microplate.
-
Initiate the kinase reaction by adding ATP to each well and incubate at 37°C.
-
Wash the wells and add the phospho-specific primary antibody.
-
After incubation and washing, add the HRP-conjugated secondary antibody.
-
Add TMB substrate and incubate until color develops.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
Neutrophil Oxidative Burst Assay
This assay measures the production of reactive oxygen species (ROS) by neutrophils, a key component of the inflammatory response induced by ingenol derivatives.
Materials:
-
Isolated human neutrophils
-
Ingenol compounds
-
Phorbol 12-myristate 13-acetate (PMA) as a positive control
-
Dihydrorhodamine 123 (DHR) or other ROS-sensitive fluorescent probe
-
Flow cytometer
Procedure:
-
Isolate neutrophils from fresh human blood.
-
Pre-incubate the neutrophils with the ingenol compounds or PMA for a short period.
-
Add the DHR probe to the cell suspension.
-
Incubate the cells at 37°C to allow for ROS production.
-
Acquire the samples on a flow cytometer, measuring the fluorescence intensity of the oxidized probe in the neutrophil population.
-
Analyze the data to determine the percentage of activated neutrophils and the mean fluorescence intensity, indicative of the magnitude of the oxidative burst.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and biological evaluation of ingenol derivatives.
Caption: General workflow for developing and testing novel ingenol derivatives.
Conclusion
The comparative analysis of ingenol acetonide isomers and their derivatives reveals a strong structure-activity relationship. Modifications to the ingenol core, particularly at the C3 and C20 positions, can significantly alter the biological activity of these compounds. While ingenol mebutate remains a benchmark compound, derivatives such as 3-O-angeloyl-20-O-acetyl ingenol and ingenol-3-dodecanoate have shown promising, and in some cases enhanced, cytotoxic and PKC-modulating activities. Further research into the synthesis and evaluation of a wider range of ingenol isomers is warranted to fully explore their therapeutic potential. This guide provides a foundational resource for researchers in this exciting field.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. Ingenol mebutate in cancer therapy: mechanisms, clinical applications and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Specific binding to protein kinase C by ingenol and its induction of biological responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The anti-tumor agent, ingenol-3-angelate (PEP005), promotes the recruitment of cytotoxic neutrophils by activation of vascular endothelial cells in a PKC-delta dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Ingenol-5,20-Acetonide Derivatives Against Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-cancer efficacy of various Ingenol-5,20-acetonide derivatives. The information presented is based on preclinical data and is intended to inform research and drug development efforts in oncology.
Introduction
Ingenol (B1671944) mebutate (PEP005), a diterpene ester derived from the plant Euphorbia peplus, and its semi-synthetic derivatives have demonstrated significant anti-cancer properties.[1][2] These compounds are known to exert their effects through a dual mechanism involving direct cytotoxicity and immune modulation.[2][3] A primary mechanism of action is the activation of Protein Kinase C (PKC) isoenzymes, which triggers downstream signaling cascades leading to apoptosis and cell cycle arrest in various cancer cell lines.[1][4] This guide summarizes the available quantitative data on the efficacy of these compounds, details the experimental protocols used for their evaluation, and visualizes the key signaling pathways involved.
Data Presentation: Comparative Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected this compound derivatives against various human cancer cell lines. Lower IC50 values indicate higher potency.
| Derivative | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Ingenol-3-Angelate (I3A, PEP005) | A2058 | Melanoma | 38 | [4] |
| HT144 | Melanoma | 46 | [4] | |
| Panc-1 | Pancreatic | 0.043 ± 0.017 | [5] | |
| HH | Cutaneous T-Cell Lymphoma | Induces significant apoptosis at 0.05 µM | [6] | |
| HuT-78 | Cutaneous T-Cell Lymphoma | Induces significant apoptosis at 0.05 µM | [6] | |
| Ingenol-3-dodecanoate (IngC) | Esophageal Cancer Cell Lines | Esophageal | On average 6.6-fold more effective than I3A | [1] |
| 70 Human Cancer Cell Lines | Various | Demonstrated the best activity among IngA, IngB, and IngC | [1] | |
| Ingenol-20-benzoate | T47D | Breast Cancer | Promising activity | [7] |
| MDA-MB-231 | Breast Cancer | Promising activity | [7] |
Signaling Pathways
This compound derivatives primarily exert their anti-cancer effects through the activation of Protein Kinase C (PKC). This activation, particularly of the delta (δ) and epsilon (ε) isoforms, initiates a cascade of downstream events culminating in apoptosis and cell cycle arrest. A key pathway inhibited by these compounds is the NF-κB signaling pathway, a critical regulator of inflammation, cell survival, and proliferation in cancer.
Ingenol Derivative-Induced Apoptotic Pathway
Caption: Apoptotic signaling cascade initiated by Ingenol derivatives.
Inhibition of NF-κB Signaling by Ingenol Derivatives
Caption: Inhibition of the NF-κB signaling pathway by Ingenol derivatives.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTS Assay)
This protocol is adapted from the methodology used to evaluate the cytotoxicity of IngA, IngB, and IngC against a panel of 70 human cancer cell lines.[1]
1. Cell Seeding:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in culture medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
3. MTS Reagent Addition:
-
Add 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.
4. Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration using non-linear regression analysis.
Apoptosis Analysis by Annexin V-FITC/Propidium (B1200493) Iodide (PI) Staining
This protocol is based on the methods used to assess apoptosis in melanoma cells treated with Ingenol-3-Angelate.[8]
1. Cell Treatment:
-
Culture cells in 6-well plates and treat them with the Ingenol derivative at the desired concentrations for 24-48 hours.
2. Cell Harvesting:
-
Collect both adherent and floating cells by trypsinization and centrifugation (300 x g for 5 minutes).
3. Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
4. Flow Cytometry:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic or necrotic cells are both Annexin V-FITC and PI positive.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is adapted from the procedure used to analyze the cell cycle distribution of melanoma cells treated with Ingenol-3-Angelate.[8]
1. Cell Treatment and Harvesting:
-
Culture cells in 6-well plates and treat with the Ingenol derivative at the desired concentrations for 24 hours.
-
Harvest the cells by trypsinization and centrifugation.
2. Cell Fixation:
-
Wash the cells with PBS and resuspend the pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells.
-
Incubate at 4°C for at least 2 hours (or overnight).
3. Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of Krishan's buffer containing 50 µg/mL propidium iodide and 100 µg/mL RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
4. Flow Cytometry:
-
Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the anti-cancer efficacy of this compound derivatives.
Caption: General workflow for in vitro evaluation of Ingenol derivatives.
Conclusion
This compound derivatives, particularly semi-synthetic compounds like IngC, exhibit potent cytotoxic activity against a broad range of cancer cell lines. Their mechanism of action, centered on PKC activation and subsequent induction of apoptosis and inhibition of pro-survival pathways like NF-κB, makes them promising candidates for further investigation in cancer therapy. The provided data and protocols offer a foundation for researchers to design and conduct further studies to elucidate the full therapeutic potential of this class of compounds.
References
- 1. Modified ingenol semi-synthetic derivatives from Euphorbia tirucalli induce cytotoxicity on a large panel of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Retracted: Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ingenol derivatives inhibit proliferation and induce apoptosis in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ingenol-3-Angelate Suppresses Growth of Melanoma Cells and Skin Tumor Development by Downregulation of NF-κB-Cox2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Ingenol-5,20-acetonide Purity: A Comparative Guide to Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the purity of Ingenol-5,20-acetonide, a critical intermediate in the synthesis of various bioactive ingenol (B1671944) derivatives. Ensuring the purity of this starting material is paramount for the integrity and reproducibility of research and development activities. This document outlines detailed experimental protocols for purity assessment using High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, aligned with industry best practices and regulatory guidelines. Furthermore, it presents a comparative analysis of hypothetical data to illustrate the benchmarking process against analytical standards.
Introduction to this compound and the Importance of Purity
This compound is a key semi-synthetic derivative of ingenol, a complex diterpenoid isolated from the sap of Euphorbia peplus. It serves as a more stable precursor for the synthesis of various ingenol esters, including the active pharmaceutical ingredient Ingenol Mebutate, which is used for the treatment of actinic keratosis. The purity of this compound directly impacts the yield and purity of subsequent synthetic products, as well as the accuracy of biological assays. Potential impurities may include residual starting materials, by-products from the acetonide protection step, or degradation products. Therefore, rigorous analytical characterization is essential.
Comparative Purity Analysis
The purity of this compound can be determined using several analytical techniques. Below is a hypothetical comparison of purity data for this compound from three different commercial suppliers, as determined by HPLC-UV and qNMR. Such a comparison is crucial for selecting a high-quality source of this critical reagent.
Table 1: Comparative Purity Analysis of this compound from Different Suppliers
| Supplier | Lot Number | Stated Purity (%) | HPLC-UV Purity (%) (Area Normalization) | qNMR Purity (%) (vs. Maleic Acid Internal Standard) | Major Impurity Detected |
| Supplier A | A123 | 99.5 | 99.62 | 99.45 | Ingenol (0.21%) |
| Supplier B | B456 | ≥98 | 98.75 | 98.50 | Unidentified peak at RRT 1.15 (0.85%) |
| Supplier C | C789 | 99.0 | 99.13 | 99.05 | Residual solvents (Acetone, 0.45%) |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide, based on best practices for the analysis of diterpenoid compounds and in accordance with ICH Q2(R1) guidelines for analytical method validation.
A stability-indicating HPLC method is crucial for separating this compound from its potential impurities and degradation products.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A quaternary HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile (B52724)
-
Gradient Elution:
Time (min) % Mobile Phase B 0 40 20 95 25 95 26 40 | 30 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in acetonitrile to a final concentration of 1 mg/mL.
2. Method Validation Parameters:
-
Specificity: Demonstrated through forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to ensure that the method can separate the main peak from any degradation products. Peak purity analysis using a DAD is also recommended.
-
Linearity: Assessed by analyzing a series of solutions of this compound at a minimum of five concentrations (e.g., 0.05, 0.1, 0.5, 1.0, and 1.5 mg/mL). A correlation coefficient (r²) of ≥ 0.999 is expected.
-
Accuracy: Determined by a recovery study, spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay precision): Assessed by six replicate injections of the same sample. The relative standard deviation (RSD) should be ≤ 1.0%.
-
Intermediate Precision (Inter-assay precision): Determined by analyzing the same sample on different days, by different analysts, and on different instruments. The RSD should be ≤ 2.0%.
-
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD): Established based on the signal-to-noise ratio (typically 10:1 for LOQ and 3:1 for LOD) or by statistical analysis of the calibration curve.
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.
1. Instrumentation and Experimental Parameters:
-
NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of delivering calibrated 90° pulses.
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble and stable (e.g., DMSO-d6, Acetonitrile-d3).
-
Internal Standard: A certified reference material with a known purity, chemically stable, and having at least one signal that is well-resolved from the analyte signals (e.g., Maleic acid, Dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume (e.g., 1.0 mL) of the deuterated solvent.
-
Transfer an appropriate volume (e.g., 0.6 mL) to an NMR tube.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard 1D proton experiment.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard. A value of 30-60 seconds is often sufficient.
-
Number of Scans (ns): Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
Acquisition Time (aq): At least 3 seconds to ensure good digital resolution.
-
Flip Angle: 90° pulse, accurately calibrated.
-
2. Data Processing and Purity Calculation:
-
Apply appropriate phasing and baseline correction to the acquired spectrum.
-
Integrate the well-resolved signals of both this compound and the internal standard.
-
The purity of this compound is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
subscripts "analyte" and "IS" refer to this compound and the internal standard, respectively.
-
Visualizations
Ingenol Mebutate, a derivative of ingenol, is known to exert its therapeutic effects through a dual mechanism of action involving the activation of Protein Kinase C (PKC).
Caption: Signaling cascade initiated by Ingenol Mebutate.
The following diagram illustrates the general workflow for determining the purity of an this compound sample.
Caption: General workflow for purity assessment.
This diagram shows the logical relationship between purity assessment and the characterization of impurities.
Caption: Relationship between purity and impurity profiles.
A Head-to-Head Comparison of Synthetic Routes to Ingenol-5,20-acetonide
For Researchers, Scientists, and Drug Development Professionals
Ingenol-5,20-acetonide is a key derivative of Ingenol, a complex diterpenoid renowned for its potent biological activities, including anti-cancer and anti-leukemic properties. The intricate and strained tetracyclic core of the ingenane (B1209409) skeleton has presented a formidable challenge to synthetic chemists for decades. This guide provides a comprehensive head-to-head comparison of the most notable total syntheses of Ingenol, from which this compound can be readily prepared. We will delve into the key strategies, quantitative performance metrics, and detailed experimental protocols for the pivotal transformations that define each route.
Comparative Analysis of Synthetic Routes
The total synthesis of Ingenol has been accomplished by several research groups, each employing a unique and innovative strategy to conquer its complex architecture. The most prominent routes, developed by the research groups of Baran, Winkler, Wood, and Tanino/Kuwajima, are compared below based on their efficiency and key strategic choices.
| Synthetic Route | Key Strategy | Starting Material | Total Steps (Longest Linear Sequence) | Overall Yield | Stereochemistry |
| Baran (2013) [1] | Pauson-Khand Cyclization / Pinacol Rearrangement | (+)-3-Carene | 14 | 1.2% | Enantioselective |
| Winkler (2002) | Intramolecular Dioxenone Photoaddition / de Mayo Fragmentation | Commercially available enone | 45 | 0.0066% | Racemic |
| Wood (2004) | Ring-Closing Metathesis (RCM) | Known cycloheptenone derivative | 37 | 0.002% | Enantioselective |
| Tanino/Kuwajima (2003) | Intramolecular Acetylene Dicobalt Cyclization / Epoxy Alcohol Rearrangement | Commercially available materials | ~45 | Not explicitly reported | Racemic |
Key Strategic Visualizations
The following diagrams illustrate the core strategic disconnections employed in each of the compared synthetic routes to construct the challenging ingenane core.
Caption: Baran's convergent two-phase synthesis strategy.
Caption: Winkler's linear approach using a key photocycloaddition.
Caption: Wood's strategy centered on ring-closing metathesis.
Experimental Protocols
Synthesis of this compound from Ingenol
This procedure outlines the protection of the C5 and C20 hydroxyl groups of Ingenol as an acetonide, a common strategy to enhance stability and facilitate further synthetic manipulations.
Materials:
-
Ingenol
-
p-Toluenesulfonic acid (catalytic amount)
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve Ingenol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add 2,2-dimethoxypropane in excess.
-
Add a catalytic amount of p-toluenesulfonic acid to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Key Synthetic Step: Baran's Vinologous Pinacol Rearrangement
This pivotal step in the Baran synthesis establishes the highly strained "inside-outside" stereochemistry of the ingenane core.
Materials:
-
Tigliane-type diol precursor
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the tigliane-type diol precursor in anhydrous dichloromethane and cool the solution to -78 °C in a dry ice/acetone bath under an inert atmosphere.
-
Slowly add a solution of boron trifluoride diethyl etherate in dichloromethane to the cooled reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by the addition of a saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to yield the rearranged ingenane core.
Biological Signaling Pathway
Ingenol and its derivatives, such as Ingenol Mebutate, are potent modulators of Protein Kinase C (PKC) isoforms. Activation of PKC triggers a cascade of downstream signaling events, ultimately leading to cell death and an inflammatory response, which is the proposed mechanism for its efficacy in treating actinic keratosis.
Caption: Simplified signaling cascade initiated by Ingenol derivatives.
Conclusion
The total synthesis of Ingenol and its derivatives has been a benchmark for innovation in synthetic organic chemistry. The Baran synthesis stands out for its remarkable brevity and efficiency, making it a more practical approach for the production of Ingenol and its analogs for further research and development. In contrast, the earlier syntheses by Winkler, Wood, and Tanino/Kuwajima, while lengthy, were groundbreaking achievements that introduced novel strategies for the construction of complex molecular architectures. The choice of a synthetic route for accessing this compound will ultimately depend on the specific goals of the research program, balancing the need for efficiency with the potential for accessing diverse analogs through different synthetic intermediates.
References
A Comparative Guide to the Structural Activity Relationship (SAR) of Ingenol-5,20-Acetonide Analogs
For Researchers, Scientists, and Drug Development Professionals
Ingenol (B1671944) mebutate, a diterpene ester derived from the plant Euphorbia peplus, has garnered significant attention for its potent anticancer and immune-modulating properties. Its clinical application, however, is hampered by chemical instability, primarily due to acyl migration. The use of a 5,20-acetonide protecting group provides a stable scaffold for the synthesis of more robust and potentially more efficacious analogs. This guide provides a comparative analysis of the structural activity relationships of various Ingenol-5,20-acetonide analogs, summarizing key experimental data and outlining the methodologies employed in their evaluation.
Data Presentation: Comparative Cytotoxicity of Ingenol Analogs
The following table summarizes the cytotoxic activity of selected ingenol analogs against various human cancer cell lines. It is important to note that the data is compiled from different studies and direct comparison of absolute IC50 values should be made with caution due to variations in experimental conditions.
| Compound/Analog Name | Modification(s) | Cell Line | IC50 (µM) | Reference Study |
| Ingenol Mebutate (PEP005) | 3-O-angeloyl | K562 (Chronic Myeloid Leukemia) | ~1 (at 1 µM similar inhibition to AAI) | [1] |
| 3-O-angeloyl-20-O-acetyl ingenol (AAI) | 3-O-angeloyl, 20-O-acetyl | K562 (Chronic Myeloid Leukemia) | More potent than Ingenol Mebutate at very low concentrations (5 x 10⁻¹⁵ to 5 x 10⁻¹⁰ µM) | [1] |
| MCF-7/ADR (Adriamycin-resistant Breast Cancer) | Not specified, but sensitive | [1] | ||
| KT-1 | Not specified, but sensitive | [1] | ||
| HL-60 (Promyelocytic Leukemia) | Not specified, but sensitive | [1] | ||
| Ingenol-20-benzoate | 20-O-benzoyl | T47D (Breast Cancer) | Not specified, but showed relevant inhibition of cell growth and apoptosis | [2] |
| MDA-MB-231 (Breast Cancer) | Not specified, but showed relevant inhibition of cell growth and apoptosis | [2] | ||
| Ingenol-3,20-dibenzoate | 3,20-di-O-benzoyl | Esophageal Cancer Cell Lines | Less effective than Ingenol-3-dodecanoate | [3] |
| Ingenol-3-dodecanoate (Ingenol C) | 3-O-dodecanoyl | 70 Human Cancer Cell Lines | Showed 40%-80% growth inhibition at 10 µM in various glioma cell lines | [3] |
| Esophageal Cancer Cell Lines | More effective than Ingenol-3-angelate and Ingenol-3,20-dibenzoate | [3] |
Key SAR Observations:
-
Esterification at C3 and C20: The nature and position of ester groups significantly influence the biological activity. The 3-O-angeloyl group in Ingenol Mebutate is crucial for its activity.
-
Acylation at C20: Acetylation at the C20 position, as seen in 3-O-angeloyl-20-O-acetyl ingenol (AAI), can enhance stability and, in some cases, potency at very low concentrations compared to Ingenol Mebutate.[1]
-
Substitution at C20: The introduction of a benzoate (B1203000) group at the C20 position has been shown to be a promising modification for antitumor activity.[2]
-
Lipophilicity: Increasing the lipophilicity of the C3 ester, as in Ingenol-3-dodecanoate, can lead to enhanced cytotoxicity across a broad range of cancer cell lines.[3]
Signaling Pathways and Mechanism of Action
Ingenol analogs primarily exert their effects through the activation of Protein Kinase C (PKC), with a particular emphasis on the novel PKCδ isoform.[4][5] Activation of PKCδ triggers a cascade of downstream signaling events, leading to cell cycle arrest, apoptosis, and necrosis.
The diagram below illustrates the proposed signaling pathway initiated by this compound analogs.
Caption: Signaling cascade initiated by this compound analogs.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and proliferation.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound analogs (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the ingenol analogs in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include vehicle controls (medium with DMSO) and untreated controls.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for determining cytotoxicity using the MTT assay.
In Vitro Protein Kinase C (PKC) Kinase Assay
This assay measures the ability of ingenol analogs to activate PKC.
Materials:
-
Purified recombinant PKC isoenzymes (especially PKCδ)
-
Lipid vesicles (e.g., phosphatidylserine (B164497) and diacylglycerol)
-
PKC substrate (e.g., a specific peptide or histone H1)
-
[γ-³²P]ATP
-
Assay buffer (containing MgCl₂, CaCl₂, etc.)
-
This compound analogs
-
Phosphocellulose paper or other separation matrix
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, lipid vesicles, PKC enzyme, and the ingenol analog at various concentrations.
-
Initiation: Start the kinase reaction by adding [γ-³²P]ATP and the PKC substrate.
-
Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes).
-
Termination: Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper extensively with a dilute acid solution (e.g., phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of ³²P incorporated into the substrate using a scintillation counter.
-
Data Analysis: Determine the concentration of the ingenol analog that produces 50% of the maximal PKC activation (EC50).
Caption: General workflow for an in vitro PKC kinase assay.
References
- 1. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ingenol derivatives inhibit proliferation and induce apoptosis in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of protein kinase C modulation by PEP005, a novel ingenol angelate, on mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Ingenol-5,20-acetonide
This document provides immediate safety and logistical information for researchers, scientists, and drug development professionals handling Ingenol-5,20-acetonide. Given the absence of a comprehensive Safety Data Sheet (SDS), a conservative approach based on best laboratory practices for handling potentially hazardous research compounds is mandated.
Hazard Identification and Precautionary Measures
Key Operational Safeguards:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Avoid Aerosolization: Handle the solid compound carefully to avoid generating dust.
-
Personal Hygiene: Wash hands thoroughly after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is crucial to prevent exposure. The following PPE is recommended for handling this compound, particularly in its powdered form.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemically Resistant Gloves | Two pairs of nitrile or neoprene gloves should be worn. Change gloves immediately if contaminated, punctured, or torn. |
| Body Protection | Disposable Gown | A long-sleeved, disposable gown made of a material resistant to chemical permeation (e.g., polyethylene-coated polypropylene) is required. The gown should close in the back. |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Goggles are required to protect against splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. |
| Respiratory Protection | N95 Respirator or Higher | An N95 respirator is necessary when handling the powder outside of a containment device like a fume hood to prevent inhalation of airborne particles. Surgical masks do not provide adequate respiratory protection.[2] For sterile compounding, a surgical N-95 respirator can provide both respiratory and splash protection.[2] |
Handling, Storage, and Disposal
Handling and Storage:
-
Solubility: this compound is soluble in solvents such as DMSO, methanol, dichloromethane, chloroform, ethyl acetate, and acetone.[3][4]
-
Storage of Solid: The solid compound should be stored at -20°C for long-term stability (stable for at least one year).[4] Short-term storage at +4°C is also acceptable.[4]
-
Storage of Solutions: Stock solutions should be stored at -20°C or -80°C.[5][6] If stored at -20°C, use within one month; if stored at -80°C, use within six months.[5][6] It is recommended to prepare and use solutions on the same day.[3] If stock solutions are prepared in advance, they should be stored in tightly sealed vials at -20°C and are generally usable for up to two weeks.[3]
Disposal Plan: Dispose of waste this compound and contaminated materials in accordance with all applicable federal, state, and local regulations for chemical waste.
-
Collect Waste: All disposable materials that have come into contact with the compound, including gloves, gowns, and paper towels, should be collected in a designated, sealed hazardous waste container.
-
Unused Compound: Unused solid compound or solutions should be treated as hazardous chemical waste.
-
Decontamination: Decontaminate the work surface with a suitable solvent (e.g., ethanol) and then wash with soap and water.
-
Labeling: Clearly label the hazardous waste container with the contents.
-
Disposal: Arrange for pickup by your institution's environmental health and safety department. Do not dispose of down the drain or in regular trash. For medicines disposed of in the trash at home, the FDA recommends mixing them with an unappealing substance like dirt or cat litter, placing the mixture in a sealed plastic bag, and scratching out personal information from the prescription label.[7]
Emergency Procedures
Spill Response: In the event of a spill, evacuate the area and ensure it is well-ventilated. Wear the appropriate PPE before cleaning the spill.
-
Containment: For a solid spill, gently cover with a damp paper towel to avoid raising dust. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand).
-
Cleanup: Carefully scoop the contained material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent and then with soap and water.
-
Disposal: Dispose of all cleanup materials as hazardous waste.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Wash out the mouth with water if the person is conscious. Seek immediate medical attention.
Caption: Workflow for Safe Handling and Spill Response for this compound.
References
- 1. Ingenol Mebutate Topical - Boris Bentsianov, MD [brooklynentdoc.com]
- 2. gerpac.eu [gerpac.eu]
- 3. This compound | CAS:77573-43-4 | Manufacturer ChemFaces [chemfaces.com]
- 4. adipogen.com [adipogen.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
